(2S)-2-(Benzylamino)hexanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(benzylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-3-9-12(13(15)16)14-10-11-7-5-4-6-8-11/h4-8,12,14H,2-3,9-10H2,1H3,(H,15,16)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDXZMGISBZJCQ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Biological Activity of N-Benzyl Amino Acid Derivatives: From Synthesis to Therapeutic Potential
Introduction: The Versatile Scaffold of N-Benzyl Amino Acid Derivatives
In the landscape of medicinal chemistry and drug discovery, the modification of naturally occurring molecules to enhance their therapeutic properties is a cornerstone of innovation. Amino acids, the fundamental building blocks of proteins, offer a rich and chiral scaffold for the development of novel bioactive compounds.[1][2] The introduction of a benzyl group onto the nitrogen atom of an amino acid gives rise to N-benzyl amino acid derivatives, a class of compounds with a remarkable spectrum of biological activities. This structural modification can enhance lipophilicity, influence interactions with biological targets, and provide a versatile handle for further chemical elaboration.[1] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of N-benzyl amino acid derivatives, tailored for researchers, scientists, and professionals in drug development.
A Spectrum of Biological Activities
N-benzyl amino acid derivatives have demonstrated a wide array of pharmacological effects, positioning them as promising candidates for the development of new therapeutics for various diseases.
Anticancer Activity
A significant body of research has focused on the anticancer potential of N-benzyl amino acid derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms of action.
One notable example is the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies.[3] These derivatives have demonstrated nanomolar inhibitory potency and a strong correlation between their IC50 values for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells.[3] Furthermore, aminobenzylnaphthols derived from α-amino acids have shown promising cytotoxic and antiproliferative activity against human cervical cancer cells (HeLa), with IC50 values in the low micromolar range.[4] Some of these compounds were also found to inhibit topoisomerase I, an important target in cancer chemotherapy.[4]
The functionalization of existing drugs with an amino acid moiety, including N-benzyl derivatives, can lead to improved delivery to target tissues, reduced toxicity, and enhanced cytotoxic properties.[4] For instance, salinomycin N-benzyl amides have been synthesized and screened for their anticancer activity.[5]
Table 1: Anticancer Activity of Selected N-Benzyl Amino Acid Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Non-small cell lung cancer | 0.070 - 3.7 | USP1/UAF1 inhibition | [3] |
| Pyrazole-linked benzothiazole–naphthol derivatives | HeLa (cervical cancer) | 4.63 - 5.54 | Topoisomerase I inhibition | [4] |
| Aminobenzylnaphthols (Betti bases) | HeLa, A549, HBL-100, T-47D, SW1573, WiDr | 4.1 - 8.4 | Disruption of SLC6A14 solute transporter | [4] |
| Salinomycin N-benzyl amides | Various | Not specified | Not specified | [5] |
| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines (5-benzylhydroxy derivatives) | HCT116, MDA-MB-231 | 0.025 - 0.050 | Interference with phospholipid metabolism | [6] |
Antimicrobial Activity
N-benzyl amino acid derivatives have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi. The incorporation of a benzyl group can enhance the antimicrobial efficacy of the parent molecule.[7]
For instance, N-benzoyl derivatives of amino acids have been shown to possess growth-inhibitory activity in a microbial antitumor screen, with some compounds exhibiting potent inhibition.[8] Specifically, N-benzoyl-p-chloro-DL-phenylalanine and N-benzoyl-m-fluoro-DL-phenylalanine were found to be highly active.[8] Furthermore, N-(benzyl) chitosan derivatives have demonstrated both antibacterial and antifungal properties against various plant pathogens.[7] The quaternization of these derivatives further increases their water solubility and antimicrobial activity.[7]
The synthesis of novel N-benzyl and related 1H-1,2,3-triazole-4-carboxamides has also yielded compounds with notable antibacterial and antifungal activities.[9]
Table 2: Antimicrobial Activity of Selected N-Benzyl Amino Acid Derivatives
| Compound Class | Target Organism | Activity (MIC or % Inhibition) | Reference |
| N-benzoyl amino acid derivatives | Microbial antitumor screen | 13% to 96% inhibition at 1 mg/ml | [8] |
| Quaternary N-(benzyl) chitosan derivatives | Agrobacterium tumefaciens, Erwinia carotovora, Botrytis cinerea, etc. | Significant inhibition | [7] |
| N-benzyl-2,2,2-trifluoroacetamide | Bacteria and fungi | MIC values reported (e.g., 15.62 µg/mL against A. flavus) | [10] |
| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | S. aureus, B. subtilis | Good activity | [11] |
| N-benzyl guanidine derivatives | S. aureus, E. coli | MICs as low as 0.5 µg/mL | [12] |
Antiviral Activity
The antiviral potential of N-benzyl amino acid derivatives has been explored against various viruses, including Human Immunodeficiency Virus (HIV) and Epstein-Barr virus (EBV).
Several N-substituted benzyl/phenyl acetamides derived from a pyrazolobenzothiazine scaffold have been identified as effective anti-HIV-1 agents, with some compounds exhibiting EC50 values in the low micromolar range.[13] Molecular docking studies suggest that these compounds bind to the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV-1 reverse transcriptase.[13] Additionally, 1-benzyl derivatives of 5-(arylamino)uracils have shown promising inhibitory activity against HIV-1 and EBV.[14]
Table 3: Antiviral Activity of Selected N-Benzyl Amino Acid Derivatives
| Compound Class | Virus | EC50 (µM) | Reference |
| N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][3][8]benzothiazin-2(4H)-yl)acetamides | HIV-1 | 6.3 - 9.9 | [13] |
| 1-Benzyl derivatives of 5-(arylamino)uracils | HIV-1 | 9.5 - 11.9 | [14] |
| 1-Benzyl derivatives of 5-(arylamino)uracils | EBV | 2.3 - 12 | [14] |
Enzyme Inhibition
The biological activities of N-benzyl amino acid derivatives are often attributed to their ability to inhibit specific enzymes. As mentioned earlier, N-benzyl-2-phenylpyrimidin-4-amine derivatives are potent inhibitors of the USP1/UAF1 deubiquitinase complex.[3] N-(benzyl) chitosan derivatives have been shown to affect exocellular enzymes in plant pathogens, including polygalacturonase, pectin-lyase, and cellulase.[7]
Furthermore, substituted benzylproline derivatives have been identified as inhibitors of the glutamine transporter ASCT2, a promising target for cancer therapy.[15] The inhibitory potency of these compounds was found to correlate with the hydrophobicity of the substituent on the benzyl ring.[15]
Neurological Activity
Certain N'-benzyl 2-amino acetamides have demonstrated significant anticonvulsant and neuropathic pain-attenuating properties in animal models.[16] The structure-activity relationship studies revealed that the anticonvulsant activity is sensitive to substituents at the 4'-N'-benzylamide site, with electron-withdrawing groups generally retaining or improving activity.[16]
Synthetic Strategies
The synthesis of N-benzyl amino acid derivatives can be achieved through various methods, with reductive amination being a commonly employed and convenient approach.
A general method involves the reductive alkylation of amino acid esters or amino alcohols with benzaldehyde or its derivatives using a mild reducing agent.[17] α-Picoline-borane has been reported as a stable and efficient reagent for this transformation.[17]
Another approach is the direct alkylation of amino acids with a benzyl halide under basic conditions, although this method may not be suitable for amino acids with reactive side chains.[17] For the synthesis of N-benzoyl derivatives, coupling reactions between a benzoic acid derivative and an amino acid methyl ester using a peptide coupling reagent like EDAC are effective.[2][18]
Caption: General workflow for the synthesis of N-benzyl amino acid derivatives via reductive amination.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key biological assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (N-benzyl amino acid derivatives)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Prepare Compound Dilutions: Prepare a series of two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A conceptual workflow for the biological screening and development of N-benzyl amino acid derivatives.
Structure-Activity Relationships (SAR)
The biological activity of N-benzyl amino acid derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds.
-
Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly impact activity. For example, in the case of N'-benzyl 2-amino acetamides with anticonvulsant activity, electron-withdrawing groups at the 4'-position were found to retain or enhance activity, while electron-donating groups led to a loss of activity.[16] For N-benzyl phenethylamines acting as 5-HT2A/2C agonists, N-(2-hydroxybenzyl) substituted compounds generally showed the highest activity.[19]
-
The Amino Acid Scaffold: The choice of the amino acid core influences the overall shape, size, and chirality of the molecule, which in turn affects its interaction with the biological target.
-
Modifications at the Carboxyl Group: Derivatization of the carboxylic acid group, for instance, by forming amides or esters, can alter the physicochemical properties of the compounds and their biological activity.
Conclusion and Future Perspectives
N-benzyl amino acid derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neurological effects. Their synthetic accessibility and the potential for structural diversification make them attractive scaffolds for drug discovery and development.
Future research in this area should focus on:
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and optimization.
-
Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of N-benzyl amino acid derivatives will likely lead to the discovery of new and more potent therapeutic agents.
-
In Vivo Studies: Promising lead compounds identified through in vitro screening should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The continued exploration of N-benzyl amino acid derivatives holds significant promise for the development of novel therapeutics to address unmet medical needs.
References
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Chen, J., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
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Balachandran, C., et al. (2019). Antimicrobial activity of N-benzyl-2,2,2-trifluoroacetamide using minimum inhibitory concentration against bacteria and fungi. ResearchGate. [Link]
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White, H. S., et al. (2011). Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site in (R)-N'-benzyl 2-amino-3-methylbutanamide, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N'-benzyl 2-amino-3-methoxypropionamide provides potent anticonvulsants with pain-attenuating properties. Journal of Medicinal Chemistry, 54(19), 6417-31. [Link]
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Fizer, M., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. ResearchGate. [Link]
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Hernández-García, S., et al. (2020). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]
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Pokhodylo, N., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]
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Rashad, A. E., et al. (2010). 1-Benzyl derivatives of 5-(arylamino)uracils as anti-HIV-1 and anti-EBV agents. European Journal of Medicinal Chemistry, 45(12), 5893-8. [Link]
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Wang, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3503-13. [Link]
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Khattab, S. N. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. ResearchGate. [Link]
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Khattab, S. N. (2005). Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives. Molecules, 10(9), 1218-28. [Link]
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Khattab, S. N. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI. [Link]
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Szabó, I., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Molecules, 29(4), 903. [Link]
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Unknown. (n.d.). Bioactive compounds that are based on N-Benzyl cyclo-tertiary amines as building blocks. ResearchGate. [Link]
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Ghorab, M. M., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 27(24), 9005. [Link]
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Stelakatos, G. C., & Argyropoulos, N. (1966). n-Benzyl derivatives of amino-acids as peptide intermediates. Chemical Communications (London), (8), 270b. [Link]
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Wagh, S. B., & Sonawane, S. A. (2020). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology, 9(4). [Link]
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Bari, S. S., et al. (2015). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. Medicinal Chemistry, 5(9), 412-418. [Link]
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Gready, J. E., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5431. [Link]
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Mikulová (Blašková), M., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar Amino Acids as Human Carbonic Anhydrase Inhibitors. FLORE. [Link]
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de Oliveira, J. C. S., et al. (2021). Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. Molecules, 26(21), 6433. [Link]
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Sato, S., et al. (2004). N-Benzyl-Protection of Amino Acid Derivatives by Reductive Alkylation with α-Picoline-Borane. Thieme E-Books & E-Journals. [Link]
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(S)-2-(Benzylamino)hexanoic acid molecular weight and formula
Executive Summary
(S)-2-(Benzylamino)hexanoic acid, commonly referred to as
This guide provides a definitive technical analysis of its molecular properties, validated synthetic pathways, and strategic applications in modern drug discovery.[1]
Physicochemical Specifications
The following data characterizes the free zwitterionic form of the molecule. Researchers sourcing the hydrochloride salt must adjust molecular weight calculations accordingly.
Core Identity Table
| Property | Specification |
| IUPAC Name | (2S)-2-(benzylamino)hexanoic acid |
| Common Name | |
| CAS Registry Number | 17345-51-6 |
| Molecular Formula | C |
| Molecular Weight | 221.30 g/mol |
| Stereochemistry | (S)-enantiomer (L-configuration) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in dilute acid, MeOH, DMSO; sparingly soluble in neutral H |
| pKa (Calculated) | Carboxyl: ~2.3 |
| LogP (Predicted) | 2.1 – 2.5 (Lipophilic) |
Synthetic Methodology: Reductive Amination[1][4][5]
While direct alkylation of L-norleucine with benzyl halides is possible, it is not recommended due to the high risk of over-alkylation (forming tertiary amines) and potential racemization.[1]
The industry-standard protocol utilizes reductive amination .[1] This pathway ensures mono-alkylation and preserves the chiral center at the
Validated Experimental Protocol
Objective: Synthesis of (S)-2-(Benzylamino)hexanoic acid via reductive amination.
Reagents:
-
L-Norleucine (1.0 eq)[1]
-
Benzaldehyde (1.0 – 1.1 eq)[1]
-
Sodium Cyanoborohydride (NaBH
CN) (1.5 eq) or Sodium Triacetoxyborohydride (STAB)[1] -
Solvent: Methanol (MeOH)[1]
-
Catalyst: Acetic Acid (AcOH) (catalytic amount to adjust pH to ~5-6)[1]
Step-by-Step Workflow:
-
Imine Formation: Suspend L-Norleucine in anhydrous MeOH. Add Benzaldehyde and stir at room temperature for 30–60 minutes. The mixture may clarify as the imine (Schiff base) forms.
-
Reduction: Cool the solution to 0°C. Cautiously add NaBH
CN in small portions. -
Quenching: Stir at room temperature for 12–16 hours. Quench excess hydride by adding water or dilute HCl.[1]
-
Work-up: Concentrate the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (to remove non-basic impurities).[1] Adjust the aqueous layer to pH ~7 (isoelectric point) to precipitate the zwitterion, or extract at pH 10 into organic solvent if isolating as a free base.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via ion-exchange chromatography.
Reaction Logic Diagram
Figure 1: Reductive amination workflow ensuring preservation of the (S)-stereocenter.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical signals must be confirmed.
Nuclear Magnetic Resonance (NMR)[1][6]
-
H NMR (400 MHz, D
O/DCl):
Mass Spectrometry (MS)[1]
-
ESI-MS (Positive Mode):
-
Calculated [M+H]
: 222.31 m/z.[1] -
Observed peaks should correspond to the protonated molecular ion.
-
Chiral HPLC[1]
-
Objective: Determine Enantiomeric Excess (ee%).
-
Column: Chiralpak AD-H or OD-H.[1]
-
Mobile Phase: Hexane/Isopropanol (with 0.1% TFA).[1]
-
Criteria: >98% ee is required for pharmaceutical applications to avoid off-target effects from the (R)-isomer.[1]
Strategic Applications in Drug Discovery[7][8]
(S)-2-(Benzylamino)hexanoic acid is rarely a final drug but serves as a high-value intermediate.[1] Its utility stems from three specific mechanisms:
A. Proteolytic Stability
Peptide bonds adjacent to
B. Lipophilic Anchoring
The hexyl side chain (from norleucine) combined with the
-
GPCR Ligands: To occupy deep hydrophobic pockets in receptors.[1]
-
Membrane Permeability: Increasing the logP of a peptide to facilitate passive transport across the blood-brain barrier (BBB).[1]
C. Peptidomimetic Scaffolding
It serves as a precursor for synthesizing
Application Decision Tree
Figure 2: Strategic utility of N-benzyl-norleucine in medicinal chemistry optimization.
References
-
Sagan, S., et al. (2004).[1] "N-Methylated peptide-based drug discovery: A manual for the medicinal chemist." Current Medicinal Chemistry, 11(21), 2799-2822.[1] Link
-
Quitt, P., Hellerbach, J., & Vogler, K. (1963).[1] "Synthesis of optically active N-monomethylamino acids." Helvetica Chimica Acta, 46(1), 327-333.[1] (Foundational methodology for N-alkylation). Link[1]
-
Gentilucci, L., et al. (2010).[1] "Chemical modifications of peptides: a useful tool for drug discovery."[1][][3] Current Pharmaceutical Design, 16(28), 3185-3203.[1] Link
-
PubChem Compound Summary. (2025). "2-(Benzylamino)hexanoic acid."[1][4] National Center for Biotechnology Information.[1] Link
Sources
Strategic Utilization of (2S)-2-(Benzylamino)hexanoic Acid in Peptidomimetic Design and Drug Discovery
The following technical guide details the strategic application, synthesis, and medicinal chemistry utility of (2S)-2-(Benzylamino)hexanoic acid (commonly referred to as
Executive Summary & Compound Profile
This compound represents a high-value chiral building block in modern medicinal chemistry. Structurally, it consists of a norleucine (2-aminohexanoic acid) backbone—a non-polar, non-coded amino acid—derivatized with an
Its utility is defined by three primary vectors in drug development:
-
Peptidomimetic Synthesis: It serves as a critical intermediate for generating
-methyl-L-norleucine , a residue essential for improving the metabolic stability and membrane permeability of peptide therapeutics. -
Protease Inhibitor Scaffolds: The hydrophobic butyl side chain combined with the aromatic benzyl moiety mimics the S1/S1' subsite interactions of metalloproteases (MMPs) and aminopeptidases.
-
Reduced Amide Isosteres: It acts as a precursor for
reduced amide bond insertions, a strategy to block peptide bond hydrolysis.
| Property | Data |
| IUPAC Name | This compound |
| Common Name | |
| CAS Number | 17345-51-6 |
| Molecular Formula | |
| Molecular Weight | 221.30 g/mol |
| Chirality | L-isomer ( |
| Key Functionality | Hydrophobic side chain (Butyl), Secondary Amine, Carboxylic Acid |
Medicinal Chemistry Applications
Gateway to -Methylated Peptides
The most prevalent application of this compound is its role as a "masked" precursor for
The "Benzyl-Protection" Strategy:
By installing a benzyl group first, the nitrogen becomes a secondary amine. Subsequent methylation (e.g., using formaldehyde/formic acid or methyl iodide) forms the
-
Why this matters:
-methylation of peptide drugs (e.g., Cyclosporine analogues) locks the peptide backbone conformation and eliminates the hydrogen bond donor, significantly increasing oral bioavailability and resistance to proteolytic enzymes.
Metalloprotease (MMP) Inhibitor Design
In the design of inhibitors for Matrix Metalloproteinases (MMPs) and Aminopeptidases (e.g., Aminopeptidase N/CD13), the S1 and S1' pockets are often deep and hydrophobic.
-
Pharmacophore Fit: The butyl side chain of the norleucine moiety provides an optimal hydrophobic packing interaction similar to Methionine but without the oxidation-sensitive sulfur atom.
-
Chelation Support: When derivatized into a hydroxamic acid (CONHOH), the
-benzyl group can provide additional -stacking interactions within the enzyme active site, enhancing potency.
Anticonvulsant Activity (FAA Scaffold)
Research into Functionalized Amino Acids (FAAs) has identified
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
This protocol describes the self-validating synthesis of this compound from L-norleucine and benzaldehyde.
Reagents:
-
L-Norleucine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium Cyanoborohydride (
) (1.5 eq) or -Picoline-Borane -
Methanol (MeOH) (Solvent)[1]
-
Acetic Acid (Catalyst)
Methodology:
-
Imine Formation: Suspend L-norleucine in anhydrous MeOH. Add benzaldehyde and stir at room temperature for 30 minutes.
-
Checkpoint: The solution should clarify as the imine (Schiff base) forms.
-
-
Reduction: Cool the mixture to 0°C. Add Acetic Acid (to pH ~5–6) followed by portion-wise addition of
.-
Causality: We use
instead of because the former is selective for the imine bond at acidic pH and will not reduce the excess aldehyde to benzyl alcohol as rapidly.
-
-
Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by TLC (ninhydrin stain will show a secondary amine spot, distinct from the primary amine start).
-
Quench & Workup: Quench with water. Evaporate MeOH. Extract the aqueous phase with DCM (to remove neutral byproducts). The product remains in the aqueous phase (zwitterionic).
-
Isolation: Adjust aqueous pH to isoelectric point (~pH 6) to precipitate the product, or use ion-exchange chromatography for purification.
Protocol B: Conversion to -Methyl-L-Norleucine
This workflow demonstrates the use of the title compound to generate the methylated therapeutic building block.
-
Methylation: Treat this compound with Formaldehyde (37% aq) and Formic Acid (Eschweiler-Clarke conditions) or MeI/
. -
Debenzylation: Dissolve the
-benzyl- -methyl intermediate in MeOH. Add Pd/C (10% w/w) and stir under atmosphere (1 atm) for 4–6 hours. -
Filtration: Filter through Celite to remove catalyst. Evaporate solvent to yield
-methyl-L-norleucine.
Visualizations (Graphviz/DOT)
Diagram 1: Synthetic Pathway & Logic Flow
This diagram illustrates the conversion of L-Norleucine to
Caption: Step-wise synthesis of N-Methyl-L-Norleucine via the N-benzyl protected intermediate.
Diagram 2: Pharmacophore Mapping (MMP Inhibition)
This diagram maps the structural features of the molecule to the binding pockets of a theoretical Metalloprotease (MMP) active site.
Caption: Pharmacophore mapping of this compound within an MMP active site.
References
-
Aurelio, L., et al. (2004). "Synthetic preparation of N-methyl-alpha-amino acids." Chemical Reviews, 104(11), 5823-5846.
-
Kohn, H., et al. (1991). "Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives." Journal of Medicinal Chemistry, 34(8), 2444-2452.
-
Gentilucci, L., et al. (2010). "Chemical modifications of peptides and their impact on biological activity."[2] Current Medicinal Chemistry, 17(14), 1429-1451.
-
Kawase, Y., et al. (2000). "N-Benzyl-Protection of Amino Acid Derivatives by Reductive Alkylation." Synlett, 2000(11), 1637-1639.
Sources
Synthesis of chiral N-benzyl amino acids literature review
An In-depth Technical Guide to the Synthesis of Chiral N-Benzyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral N-benzyl amino acids are pivotal structural motifs in modern medicinal chemistry and materials science. Their incorporation into peptide backbones can significantly enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. Furthermore, they serve as indispensable chiral building blocks for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing enantiomerically pure N-benzyl amino acids. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of predominant methodologies, including direct reductive amination, nucleophilic substitution, and asymmetric approaches. This document is intended to be a field-proven resource for researchers, offering both theoretical insights and detailed, actionable protocols to empower innovation in drug discovery and chemical synthesis.
The Strategic Importance of N-Benzyl Amino Acids
The N-alkylation of amino acids, particularly N-benzylation, is a fundamental tool in peptide and pharmaceutical chemistry. The benzyl group is not merely a simple protecting group; its introduction has profound stereoelectronic consequences. The steric bulk of the benzyl group can restrict the conformational freedom of the peptide backbone, which is a key strategy for locking in a bioactive conformation and enhancing binding affinity to biological targets. Moreover, the absence of the N-H proton in N-substituted amino acids eliminates a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets and, critically, confer resistance to enzymatic degradation by proteases.
From a synthetic standpoint, the benzyl group is exceptionally versatile. It is stable under a wide range of reaction conditions but can be readily removed via catalytic hydrogenolysis (e.g., H₂/Pd-C), making it an ideal protecting group during multi-step syntheses. This combination of stability and facile cleavage allows for the strategic incorporation of the N-benzyl moiety and its subsequent removal after it has served its purpose.
Core Synthetic Methodologies
The synthesis of chiral N-benzyl amino acids can be broadly categorized into several key approaches. The choice of method is often dictated by factors such as the availability of starting materials, desired scale, and the need for high enantiopurity.
Reductive Amination of α-Keto Acids
Reductive amination is one of the most direct and widely employed methods for synthesizing N-benzyl amino acids. This strategy involves the condensation of an α-keto acid with benzylamine to form an intermediate imine, which is then reduced in situ to the desired N-benzyl amino acid.
Mechanism and Rationale: The reaction proceeds via the formation of a Schiff base (imine) between the ketone of the α-keto acid and the primary amine of benzylamine. This imine is then selectively reduced. The choice of reducing agent is critical to the success of the reaction. Mild hydridic reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred because they are chemoselective for the iminium ion over the ketone starting material, thus minimizing side reactions. For a more environmentally friendly and scalable approach, catalytic hydrogenation over a palladium catalyst (Pd/C) is also highly effective.
Stereochemical Control: Achieving high enantioselectivity is the primary challenge in this approach when starting from achiral α-keto acids. Asymmetric synthesis can be achieved by employing a chiral amine or a chiral reducing agent, or through the use of a chiral catalyst.
Caption: General workflow for synthesizing N-benzyl amino acids via reductive amination.
Nucleophilic Substitution
This classical approach involves the direct N-alkylation of a pre-existing chiral amino acid with a benzyl halide (e.g., benzyl bromide). The reaction is typically performed in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.
Mechanism and Rationale: The reaction proceeds via a standard Sɴ2 (bimolecular nucleophilic substitution) mechanism. The deprotonated amino group of the amino acid acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide leaving group. To favor mono-alkylation and prevent the formation of dibenzylated quaternary ammonium salts, it is common to use a controlled stoichiometry of the benzylating agent. The choice of base and solvent is crucial; a non-nucleophilic base is required to avoid competing reactions, and a polar aprotic solvent like DMF or DMSO can help to accelerate Sɴ2 reactions.
Stereochemical Control: A significant advantage of this method is that if the reaction proceeds cleanly via an Sɴ2 pathway, the stereochemistry at the α-carbon of the amino acid is retained. The reaction occurs at the nitrogen atom and does not involve breaking any bonds at the chiral center. However, care must be taken to choose reaction conditions that do not induce racemization. Strong bases or high temperatures can lead to the deprotonation of the α-proton, which can cause epimerization and a loss of enantiomeric purity.
Caption: Sɴ2 mechanism for N-benzylation of a chiral amino acid.
Detailed Experimental Protocols
To provide a practical context, the following are representative, step-by-step protocols for the two major synthetic strategies discussed.
Protocol 3.1: Reductive Amination of Sodium Pyruvate
This protocol describes the synthesis of N-benzyl-DL-alanine from sodium pyruvate and benzylamine using sodium borohydride as the reducing agent.
Materials:
-
Sodium Pyruvate (1 eq.)
-
Benzylamine (1.1 eq.)
-
Methanol (solvent)
-
Sodium Borohydride (NaBH₄) (1.5 eq.)
-
Hydrochloric Acid (for acidification)
-
Diethyl Ether (for extraction)
Procedure:
-
In a round-bottom flask, dissolve sodium pyruvate (1.0 g, 9.09 mmol) in methanol (20 mL).
-
To this solution, add benzylamine (1.07 g, 9.99 mmol, 1.1 eq.) at room temperature with stirring.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.51 g, 13.6 mmol, 1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
-
Evaporate the methanol under reduced pressure.
-
Redissolve the residue in water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted benzylamine and other organic impurities.
-
Adjust the pH of the aqueous layer to ~6.5 (the isoelectric point of N-benzyl-alanine) using 1 M HCl or 1 M NaOH.
-
The product will precipitate out of the solution. Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-benzyl-DL-alanine.
Protocol 3.2: Nucleophilic Substitution of L-Alanine
This protocol details the synthesis of N-benzyl-L-alanine from L-alanine and benzyl bromide, preserving the stereochemistry.
Materials:
-
L-Alanine (1 eq.)
-
Potassium Carbonate (K₂CO₃) (2.5 eq.)
-
Benzyl Bromide (1.1 eq.)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
To a stirred suspension of L-alanine (1.0 g, 11.2 mmol) and potassium carbonate (3.87 g, 28.0 mmol, 2.5 eq.) in DMF (25 mL), add benzyl bromide (1.47 mL, 12.3 mmol, 1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure N-benzyl-L-alanine.
Comparative Analysis of Synthetic Methods
The selection of an appropriate synthetic route depends on a careful evaluation of the strengths and weaknesses of each method.
| Feature | Reductive Amination | Nucleophilic Substitution |
| Starting Materials | α-Keto acids, Benzylamine | Chiral Amino Acids, Benzyl Halides |
| Stereocontrol | Challenging for achiral precursors; requires asymmetric methods. | Excellent retention of stereochemistry from chiral starting material. |
| Key Advantages | Convergent, direct route. | Stereochemically reliable, straightforward procedure. |
| Potential Drawbacks | Risk of over-alkylation, potential for racemization if not optimized. | Requires protection of the carboxylic acid, potential for di-alkylation. |
| Scalability | Generally good, especially with catalytic hydrogenation. | Good, but can be limited by the cost of chiral amino acids. |
| Typical Yields | Moderate to High (60-90%) | Good to Excellent (70-95%) |
Conclusion and Future Outlook
The synthesis of chiral N-benzyl amino acids is a well-established field with a robust set of reliable methodologies. Reductive amination offers a powerful and direct approach, particularly when coupled with modern asymmetric catalysis to control stereochemistry. For applications where stereochemical fidelity is paramount and a chiral amino acid precursor is readily available, nucleophilic substitution remains the method of choice.
Future developments in this area will likely focus on enhancing the "greenness" and efficiency of these transformations. The development of novel, non-precious metal catalysts for reductive amination and the use of more benign solvent systems are active areas of research. Furthermore, biocatalytic methods, employing engineered enzymes like transaminases or reductive aminases, hold immense promise for achieving near-perfect enantioselectivity under mild, aqueous conditions, paving the way for more sustainable and scalable production of these vital chiral building blocks.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Wikipedia. Sodium cyanoborohydride. [Link]
-
Common Organic Chemistry. Sodium Cyanoborohydride. [Link]
-
Organic Chemistry Portal. Sodium cyanoborohydride. [Link]
-
Myers, J. W. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
-
Pascal, R., & Pross, A. (2015). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition, 54(51), 15473-15477. [Link]
-
Wikipedia. Reductive amination. [Link]
-
BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
-
Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
-
Hive Methods Discourse. reductive amination w/ n-methyl benzylamine- help![Link]
- Google Patents.
-
ResearchGate. (2019, August 1). (PDF) Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wiley Online Library. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. [Link]
-
PubMed Central. Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. [Link]
-
Hughes, A. B. (Ed.). (2009). Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 1: Origins and Synthesis of Amino Acids. Wiley-VCH. [Link]
-
Organic Chemistry Portal. Benzylamines. [Link]
-
PubMed. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. [Link]
-
Journal of the American Chemical Society. (2025, July 9). Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. [Link]
-
PubMed Central. (2015, September 25). A practical route to β2,3-amino acids with alkyl side chains. [Link]
-
Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. [Link]
-
SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]
-
RSC Publishing. (2011, March 29). New methodology for the N-alkylation of 2-amino-3-acylthiophenes†. [Link]
- Google Patents. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
-
ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg. [Link]
Technical Guide: Thermodynamic Properties & Characterization of N-benzyl-L-norleucine
The following technical guide details the thermodynamic characterization of N-benzyl-L-norleucine , a non-natural amino acid derivative utilized in peptide mimetics and pharmaceutical synthesis.
Given that specific experimental values for this compound are not currently present in standard thermodynamic tables (NIST, DIPPR), this guide serves two critical functions:
-
Predictive Profiling: It provides calculated thermodynamic values based on high-fidelity Group Additivity Methods (QSPR) and homologous series extrapolation.
-
Experimental Protocol: It outlines the definitive workflows (Combustion Calorimetry and DSC) required to empirically validate these properties, designed for researchers establishing new chemical standards.
Executive Summary & Compound Significance
N-benzyl-L-norleucine represents a strategic intermediate in the synthesis of protease inhibitors and peptidomimetics. Structurally, it combines the lipophilic, straight-chain alkyl backbone of norleucine (an isomer of leucine) with an N-benzyl moiety.
From a thermodynamic perspective, this derivatization dramatically alters the crystal lattice energy and solvation profile compared to the parent amino acid. Understanding its Standard Molar Enthalpy of Formation (
-
Process Safety: Calculating heat release during bulk synthesis.
-
Drug Stability: Predicting shelf-life and degradation pathways (decarboxylation/oxidation).
-
Solubility Modeling: Optimizing purification via Gibbs Energy of Dissolution (
) analysis.
Predicted Thermodynamic Profile (QSPR & Group Additivity)
Note: The values below are derived using the Benson Group Additivity method and comparative extrapolation from N-benzyl-L-alanine and L-norleucine data. These serve as the baseline for experimental validation.
Table 1: Estimated Thermodynamic Parameters at [1]
| Property | Symbol | Estimated Value | Confidence Interval | Method of Estimation |
| Physical State | - | Crystalline Solid | - | Visual/Analogous |
| Enthalpy of Formation (Solid) | Group Additivity (Cohen) | |||
| Enthalpy of Combustion | Stoichiometric Calculation | |||
| Molar Heat Capacity | Kopp’s Law / QSPR | |||
| Melting Point | - | Homologous Series Trend |
Mechanistic Insight:
The substitution of a hydrogen atom on the amine group with a benzyl group introduces a large hydrophobic volume. While the phenyl ring stabilizes the molecule electronically, it disrupts the tight hydrogen-bonding network typical of zwitterionic amino acids, generally lowering the melting point compared to pure L-norleucine (
Experimental Protocols for Validation
To establish authoritative data for N-benzyl-L-norleucine, the following self-validating protocols must be executed.
Material Purity & Characterization
Prerequisite: Thermodynamic measurements are meaningless without purity
-
Purification: Recrystallize crude Bn-Nle from a water/ethanol (1:1) mixture.
-
Verification:
-
HPLC: C18 column, Acetonitrile/Water gradient. Target: Total impurities
. -
Karl Fischer Titration: Water content must be
. Water is a critical interference in calorimetry.
-
Static Bomb Calorimetry (Combustion Enthalpy)
This is the "Gold Standard" for determining
Workflow:
-
Sample Preparation: Pelletize
of dried Bn-Nle. Weigh to . -
Combustion System: Use an isoperibol oxygen bomb calorimeter (e.g., Parr 6200).
-
Reaction:
-
Correction Factors:
-
Washburn Corrections: Account for non-standard states of gases and formation of
(titrate bomb washings with NaOH). -
Cotton Thread/Fuse Wire: Subtract energy contribution of the ignition source.
-
Calculation Logic:
Differential Scanning Calorimetry (DSC)
Used to determine Heat Capacity (
Protocol:
-
Instrument: Heat-Flux DSC (e.g., TA Instruments Q2000).
-
Reference: Sapphire disk (standard
reference). -
Cycle:
Thermodynamic Cycle & Data Visualization
The following diagram illustrates the relationship between the experimental observables (Combustion, Sublimation) and the fundamental Enthalpy of Formation.
Figure 1: Thermodynamic cycle linking the Enthalpy of Formation (
Stability Analysis & Applications
Thermal Stability
Based on the N-benzyl amino acid class behavior, N-benzyl-L-norleucine is expected to exhibit:
-
Decomposition Onset:
. -
Mechanism: Decarboxylation is the primary degradation pathway at high temperatures.
-
Storage: Should be stored at
in a desiccator. The hydrophobic benzyl group provides better resistance to hygroscopicity compared to L-norleucine.
Synthetic Implications
In peptide coupling (e.g., SPPS), the thermodynamic data informs the Gibbs Free Energy of Activation (
References
-
Ribeiro da Silva, M. A. V., et al. (2011). "Experimental and Computational Thermochemical Study of N-Benzylalanines." The Journal of Physical Chemistry B, 115(30), 9401–9409. Link
- Core reference for the thermodynamic behavior of N-benzyl amino acid deriv
- Notario, R., et al. (2011). "Thermochemistry of Amino Acid Derivatives." Journal of Chemical Thermodynamics. Provides the methodological basis for combustion calorimetry of nitrogen-containing organic solids.
-
NIST Chemistry WebBook.
-
Source for the parent compound baseline data.Link
-
- Sabbah, R., et al. (1999). "Reference materials for calorimetry and differential thermal analysis." Thermochimica Acta, 331(2), 93-204. Authoritative guide on calibration standards (Benzoic Acid/Sapphire) used in the protocols above.
Sources
Methodological & Application
Application Notes & Protocols: Navigating the Challenges of Coupling Sterically Hindered N-Benzyl Amino Acids
Introduction: The Steric Challenge in Peptide Synthesis
The synthesis of peptides containing sterically hindered residues is a formidable challenge in medicinal chemistry and drug development. N-benzyl amino acids, a subclass of N-alkylated amino acids, introduce a significant steric barrier at the nucleophilic amine, dramatically slowing the kinetics of peptide bond formation. This hindrance, combined with the bulk of the amino acid side chain, often leads to incomplete reactions, low yields, and an increased risk of side reactions, most notably epimerization. Standard coupling protocols that are effective for proteinogenic amino acids frequently fail when encountering these "difficult couplings".[1][2]
This guide provides an in-depth analysis of modern coupling reagents and field-proven protocols designed to overcome the steric obstacles posed by N-benzyl amino acids. We will explore the mechanistic underpinnings of various reagent classes, offer a comparative analysis of their efficacy, and provide detailed, validated protocols for their successful implementation.
The Principle of Carboxyl Activation
Peptide bond formation is a nucleophilic substitution where the amino group of one residue attacks the carboxyl group of another.[3] The carboxyl group's hydroxyl is a poor leaving group, necessitating its conversion into a more reactive species. This is the fundamental role of a coupling reagent: to create a highly reactive "activated ester" or similar intermediate that is readily attacked by the incoming amine.[4]
The efficiency of this process is paramount, especially for hindered systems where the nucleophilic amine is less available. The ideal coupling reagent must generate a highly activated intermediate rapidly to outcompete side reactions.
Caption: General workflow of peptide bond formation.
A Modern Arsenal of Coupling Reagents
While classical carbodiimide reagents like DCC and EDC have their place, they are often ineffective for sterically demanding couplings and can lead to significant side reactions, such as the formation of unreactive N-acylurea.[1][5] Modern peptide synthesis relies on more potent onium salts (phosphonium and uronium/aminium types), which generate highly reactive intermediates in situ.[6]
Phosphonium Salts: High Potency, Low Risk
Phosphonium salts, such as PyBOP and the more reactive PyAOP, activate carboxylic acids by forming benzotriazolyl active esters (OBt or OAt esters).[7]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A robust and widely used reagent that forms OBt esters.[8]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Considered one of the most reactive phosphonium salts, PyAOP generates highly reactive OAt esters.[2][9] The nitrogen in the 7-position of the azabenzotriazole ring provides anchimeric assistance, accelerating the coupling reaction.[6]
A critical advantage of phosphonium reagents is their mechanism of action, which does not involve direct reaction with the amine component. This means they do not cause "guanidinylation," a chain-terminating side reaction associated with uronium salts.[10] This property allows phosphonium reagents to be used in excess to drive slow or difficult couplings to completion, a significant advantage for hindered systems.
Uronium/Aminium Salts: The Workhorses of SPPS
This class of reagents, which includes HBTU, HATU, HCTU, and COMU, are among the most popular for both solid-phase and solution-phase synthesis.[3]
-
HBTU/TBTU: These reagents generate OBt active esters and are effective for most standard couplings.[8][11] However, their reactivity can be insufficient for severely hindered amino acids.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): For years, HATU has been the gold standard for difficult couplings.[6] It generates the highly reactive OAt ester, making it very effective for hindered residues like N-benzyl amino acids.[11]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The electron-withdrawing chlorine atom on the benzotriazole ring makes the resulting O-6-ClBt ester more reactive than the OBt ester from HBTU, giving HCTU an edge in difficult couplings.[1][9]
A key consideration with uronium/aminium salts is the potential for guanidinylation . If the activation of the carboxylic acid is slow (as can happen with hindered residues) or if the reagent is in excess, it can react directly with the free N-terminal amine, forming a stable guanidinium cap that terminates peptide chain elongation.[4][12]
Caption: Activation pathways for phosphonium and uronium salts.
COMU: The Third-Generation Gold Standard
(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, or COMU , represents a significant advancement in coupling reagent technology. It was developed to combine the high reactivity of HATU with an improved safety and handling profile.[12][13]
Key Advantages of COMU:
-
High Reactivity: COMU's coupling efficiency is comparable, and in some cases superior, to HATU, even for challenging couplings involving hindered amino acids.[13][14] Structural analysis shows it exists in the more reactive uronium form.[12]
-
Enhanced Safety: It is based on OxymaPure® (ethyl cyanohydroxyiminoacetate) instead of the potentially explosive HOBt or HOAt derivatives, making it thermally stable and safer to handle and store.[8][15]
-
Superior Solubility & Byproducts: COMU and its byproducts are highly soluble in common synthesis solvents and are also water-soluble, simplifying purification, especially in solution-phase synthesis.[13][15]
-
Reduced Base Requirement: The morpholine moiety can act as an internal proton acceptor, allowing for efficient coupling with just one equivalent of external base in many cases.[14][16]
Comparative Analysis of Premier Coupling Reagents
| Reagent | Reagent Type | Activated Intermediate | Relative Reactivity | Key Advantages | Potential Drawbacks |
| HATU | Aminium Salt | OAt Ester | Very High | Gold standard for difficult couplings; rapid kinetics.[11] | Potentially explosive; can cause guanidinylation if used in excess.[8][12] |
| HCTU | Aminium Salt | O-6-ClBt Ester | High | More reactive and stable than HBTU; cost-effective alternative to HATU.[6][9] | Can cause guanidinylation if used in excess. |
| PyAOP | Phosphonium Salt | OAt Ester | Very High | Excellent for hindered couplings; no guanidinylation risk; can be used in excess.[2][9] | Byproducts can be more difficult to remove in solution phase. |
| COMU | Uronium Salt | Oxyma Ester | Very High | Reactivity rivals HATU; non-explosive; water-soluble byproducts; reduced base requirement.[13][14][15] | Can cause guanidinylation, though some studies suggest a lower propensity than HATU.[13] |
Mitigating Epimerization: Preserving Chiral Integrity
Epimerization, the inversion of stereochemistry at the α-carbon, is a major risk during the activation of any amino acid except glycine.[17] Hindered residues are particularly susceptible because the slow rate of the desired coupling reaction allows more time for the competing epimerization pathway to occur.[18] This process typically proceeds through the formation of a 5(4H)-oxazolone intermediate.
Strategies to Suppress Epimerization:
-
Choice of Reagent: Reagents that incorporate additives like HOAt (in HATU, PyAOP) or Oxyma (in COMU) are designed to suppress epimerization.[15][19]
-
Base Selection: The strength and amount of base are critical. While a tertiary base like DIPEA is required, using the minimum necessary amount is advised. For particularly sensitive couplings, switching to a weaker base like N-methylmorpholine (NMM) or sym-collidine can significantly reduce epimerization risk.[8]
-
Temperature Control: Perform couplings at room temperature or below. While gentle heating can sometimes drive a sluggish reaction, it dramatically increases the rate of epimerization.[1][18]
-
Minimize Pre-activation Time: The activated ester is the species prone to epimerization. Therefore, the time between activation and the introduction of the amine component should be minimized. A pre-activation time of 1-2 minutes is typical.[20]
Field-Proven Protocols
The following protocols are designed for solid-phase peptide synthesis (SPPS) on a standard Fmoc-Rink Amide resin but can be adapted for other solid supports and solution-phase applications.
Protocol 1: High-Efficiency Coupling using COMU
This is the recommended primary protocol due to COMU's excellent balance of reactivity, safety, and ease of use.
Materials:
-
Fmoc-Rink Amide resin (or other peptide-resin)
-
Fmoc-N-benzyl-amino acid (3.0 eq.)
-
COMU (3.0 eq.)[16]
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)[16]
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
Caption: SPPS workflow for a single coupling cycle.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[20]
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine/DMF solution, and agitate for 10 minutes. Drain and repeat for another 10 minutes to ensure complete Fmoc removal.[20]
-
Washing: Wash the resin thoroughly to remove all residual piperidine. A typical sequence is DMF (x3), DCM (x3), and DMF (x3).[20]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-benzyl-amino acid (3 eq.) and COMU (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.[16]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings, this time can be extended or a second coupling can be performed.[16][20]
-
Monitoring: The completion of the reaction can be monitored using a qualitative method like the Kaiser test.
-
Final Washing: After the coupling, wash the resin thoroughly with DMF (x3) and DCM (x3) to remove excess reagents and byproducts.[20] The resin is now ready for the next deprotection/coupling cycle.
Protocol 2: Alternative Coupling using HATU
This protocol serves as a robust alternative, employing the well-established power of HATU.
Procedure: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-benzyl-amino acid (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.[20]
-
Coupling and Washing: Follow steps 5-7 from Protocol 1. A coupling time of 1-2 hours is standard.[20]
Optimization Note: Double Coupling If monitoring indicates an incomplete reaction after the initial 1-2 hour coupling, a "double coupling" is a highly effective strategy.[1] Simply drain the reaction vessel and repeat steps 4 and 5 with a fresh solution of activated amino acid before proceeding to the final wash.[1]
Conclusion
Successfully incorporating sterically hindered N-benzyl amino acids into a peptide sequence is a non-trivial task that requires moving beyond standard synthesis protocols. The key to success lies in the selection of a high-potency onium salt coupling reagent. Modern reagents like COMU offer a superior combination of reactivity, safety, and efficiency, making them a first-line choice. Phosphonium salts such as PyAOP provide a powerful alternative, especially when the complete avoidance of guanidinylation is critical. By pairing these advanced reagents with careful optimization of reaction conditions—particularly base selection, temperature, and reaction time—researchers can confidently overcome the steric barriers and achieve high-yield, high-purity synthesis of these challenging peptides.
References
- A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings - Benchchem.
- 3.7 Phosphonium Salts. Thieme Chemistry.
- Epimeriz
- PyClocK, the phosphonium salt derived from 6-Cl-HOBt. Luxembourg Bio Technologies.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
-
Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[21]uril. ChemRxiv.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Figshare.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Optimizing Peptide Coupling: Key Techniques. LinkedIn.
- Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- Comu. Scribd.
- Novabiochem® Coupling reagents. Merck.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
- Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Carbodiimides and Additives. Aapptec Peptides.
- Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Coupling Reagents. Aapptec Peptides.
- Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Coupling Reagents.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform.
- Coupling Reagents. Luxembourg Bio Technologies.
- Epimeris
- Use of excess carbodiimide for peptide synthesis at elevated temperatures.
- TFPN-mediated racemization/epimerization-free amide and peptide bond form
- New Trends in Peptide Coupling Reagents.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jpt.com [jpt.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. bachem.com [bachem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scribd.com [scribd.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 19. US10858390B2 - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chemrxiv.org [chemrxiv.org]
Fmoc-protection of (2S)-2-(Benzylamino)hexanoic acid procedure
Application Note: High-Fidelity Fmoc-Protection of Sterically Hindered Secondary Amines
Target Molecule: (2S)-2-(Benzylamino)hexanoic acid (
Executive Summary
This guide details the optimized protocol for introducing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto this compound. Unlike standard primary amines, this substrate presents a dual challenge: the steric hindrance of the secondary
While Fmoc-chloride (Fmoc-Cl) is historically used for hindered amines, this protocol prioritizes Fmoc-succinimide (Fmoc-OSu) to minimize the risk of racemization and dipeptide formation—critical quality attributes (CQAs) in drug development. We utilize a modified Schotten-Baumann condition with a solubilizing organic co-solvent to ensure quantitative conversion without compromising chiral integrity.
Chemical Strategy & Mechanism
The Steric Challenge
The target molecule,
-
Standard Route: Fmoc-Cl (Highly reactive, but generates HCl, risking acid-catalyzed side reactions and racemization via oxazolone formation).
-
Optimized Route (Recommended): Fmoc-OSu (Moderately reactive, pH neutral byproduct, suppresses racemization).
Reaction Mechanism
The reaction proceeds via nucleophilic acyl substitution. The secondary amine attacks the carbonyl carbon of the Fmoc-OSu carbonate. The leaving group (
Critical Control Point: The pH must be maintained between 8.5 and 9.5.
-
pH < 8.5: Amine protonation (
) halts the reaction. -
pH > 10.0: Risk of premature Fmoc cleavage (via E1cB mechanism) or ester hydrolysis.
Figure 1: Mechanistic pathway for the Fmoc-protection of secondary amines using Fmoc-OSu.
Materials & Reagents
| Component | Grade | Role | Notes |
| This compound | >98% | Substrate | |
| Fmoc-OSu | >99% | Reagent | Preferred over Fmoc-Cl to prevent racemization. |
| Sodium Carbonate (Na₂CO₃) | ACS | Base | Maintains pH ~9-10. |
| Sodium Bicarbonate (NaHCO₃) | ACS | Buffer | Alternative milder base if racemization is observed. |
| 1,4-Dioxane | HPLC | Solvent | Solubilizes Fmoc-OSu and the lipophilic amino acid. |
| Ethyl Acetate | ACS | Extraction | For workup. |
| HCl (1M and 6M) | ACS | Acidifier | For pH adjustment during workup. |
Experimental Protocol
Step 1: Solubilization (The "Lipophilic" Adjustment)
Rationale:
-
Weigh 1.0 eq (e.g., 5.0 mmol) of this compound into a round-bottom flask.
-
Add 20 mL of 10% Na₂CO₃ (aq) .
-
Add 20 mL of 1,4-Dioxane .
-
Note: If the solution is cloudy, add more Dioxane dropwise until clear. The ratio must be at least 1:1 to keep the Fmoc-OSu in solution later.
-
-
Cool the mixture to 0 °C in an ice bath.
Step 2: Reagent Addition
-
Dissolve 1.2 eq (6.0 mmol) of Fmoc-OSu in 10 mL of 1,4-Dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution over 15 minutes.
-
Why: Slow addition prevents precipitation of the reagent upon contact with the aqueous phase.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir vigorously for 12–18 hours .
-
Note: Secondary amines react slower than primary amines. Do not cut this time short.
-
Step 3: Monitoring (IPC - In-Process Control)
-
TLC: Silica gel, Eluent: MeOH/DCM (1:9). Stain with Ninhydrin (amine) and UV (Fmoc).
-
Target: Disappearance of the free amine spot (lower Rf) and appearance of the Fmoc-product (higher Rf, UV active).
Step 4: Workup & Purification[2]
-
Dilution: Add 50 mL of Water to the reaction mixture.
-
Wash (Critical): Extract the basic aqueous layer with Diethyl Ether (
mL).-
Purpose: This removes unreacted Fmoc-OSu and Fmoc-byproducts (fulvene) while the product remains in the aqueous phase as the carboxylate salt.
-
-
Acidification: Cool the aqueous phase to 0 °C. Slowly add 1M HCl (or 6M for larger volumes) with stirring until pH 2.0 is reached.
-
Observation: The product should precipitate as a white solid or form a thick oil (due to the hexyl chain).
-
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (
mL). -
Drying: Combine organic layers, wash with Brine (
mL), dry over anhydrous Na₂SO₄ , and filter. -
Concentration: Evaporate the solvent under reduced pressure.
Step 5: Final Polish (Optional)
If the product is an oil/foam (common for
-
Dissolve in a minimum amount of DCM.[2]
-
Precipitate by adding cold Hexane or Petroleum Ether dropwise with stirring.
Workflow Visualization
Figure 2: Step-by-step workflow for the isolation of high-purity Fmoc-amino acids.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance of | Switch Reagent: Use Fmoc-Cl (1.1 eq) with NaHCO₃. Fmoc-Cl is smaller and more reactive but requires strict temperature control (0 °C) to avoid side reactions. |
| Racemization | Base too strong or reaction time too long. | Milder Base: Switch from Na₂CO₃ to NaHCO₃. Reduce reaction time or temperature. |
| Oiling Out | Lipophilicity of Norleucine chain. | Solvent Swap: Use THF instead of Dioxane. During workup, ensure thorough drying of EtOAc to obtain a crisp foam. |
| Low Solubility | Zwitterion aggregation. | Heat: Briefly warm the initial amino acid/base solution to 40 °C to dissolve, then cool back to 0 °C before adding Fmoc-OSu. |
Analytical Validation Criteria
To ensure the product meets "Drug Development" standards, verify:
-
HPLC Purity: >98% (AUC).
-
Chiral Purity: >99% ee (Chiral HPLC required to confirm no racemization at the
-carbon). -
MS (ESI):
or . -
H-NMR: Confirm the presence of the Fmoc group (aromatic signals 7.2–7.8 ppm) and the Benzyl protons (distinctive AB system or singlet around 4.0–5.0 ppm depending on rotamers).
References
-
Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[3] The Journal of Organic Chemistry, 37(22), 3404–3409. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Ten Kortenaar, P. B. W., et al. (1986). Rapid and efficient method for the preparation of Fmoc-amino acids. Int. J. Pept. Protein Res., 27(4), 398–400. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
Sources
- 1. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
Introduction: The Significance of N-benzyl-L-norleucine methyl ester hydrochloride
An In-Depth Technical Guide to the Synthesis of N-benzyl-L-norleucine methyl ester hydrochloride
N-benzyl-L-norleucine methyl ester hydrochloride is a specialized amino acid derivative that serves as a crucial building block for researchers in medicinal chemistry, peptide synthesis, and drug development.[1] Its unique molecular architecture, featuring a lipophilic benzyl group on the amine and a methyl ester protecting the carboxylic acid, provides enhanced solubility and stability, making it a valuable intermediate for constructing complex bioactive molecules and therapeutic agents.[1][2] This guide presents a reliable and detailed two-step synthetic pathway, beginning with the esterification of L-norleucine to its methyl ester hydrochloride, followed by a selective N-benzylation via reductive amination. The protocols herein are designed to be self-validating, with in-process checks and detailed characterization methods to ensure the synthesis of a high-purity final product.
Part 1: Synthesis of L-norleucine methyl ester hydrochloride (Intermediate I)
The initial step in the synthesis is the protection of the carboxylic acid moiety of L-norleucine as a methyl ester. This is achieved through a Fischer esterification reaction. We will utilize a convenient and highly efficient method employing trimethylchlorosilane (TMSCl) in anhydrous methanol. In this system, TMSCl reacts in situ with methanol to generate anhydrous hydrochloric acid (HCl), which catalyzes the esterification.[2][3] This approach avoids the use of corrosive thionyl chloride while ensuring anhydrous conditions favorable for driving the reaction to completion.[3]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| L-norleucine | ≥98% | Standard Supplier |
| Anhydrous Methanol (MeOH) | ≥99.8% | Standard Supplier |
| Trimethylchlorosilane (TMSCl) | ≥98% | Standard Supplier |
| Diethyl ether (Et₂O) | Anhydrous | Standard Supplier |
| Round-bottom flask (250 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Ice bath | - | - |
| Rotary evaporator | - | - |
| Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) | - | - |
Experimental Protocol: Esterification
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend L-norleucine (0.10 mol, 13.12 g) in 100 mL of anhydrous methanol.
-
Reaction Initiation: Cool the flask in an ice bath to 0 °C. While stirring, slowly add trimethylchlorosilane (0.22 mol, 23.9 g, 27.9 mL) to the suspension over 15 minutes. Causality: The slow addition of TMSCl is crucial to control the exothermic reaction with methanol and the subsequent in situ generation of HCl gas. Maintaining a low temperature minimizes potential side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the solution for 12-16 hours. The initial suspension should become a clear, homogeneous solution as the reaction progresses and the product forms.
-
In-Process Monitoring (TLC): To monitor the reaction, take a small aliquot and spot it on a TLC plate against a spot of the starting L-norleucine. Develop the plate using a mobile phase of Dichloromethane:Methanol (9:1). The product, being less polar, will have a higher Rf value than the starting amino acid. The reaction is complete when the L-norleucine spot is no longer visible.
-
Workup and Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will remove the methanol and any excess TMSCl and HCl, yielding a white crystalline solid.[3]
-
Purification: The crude L-norleucine methyl ester hydrochloride is typically of high purity and can be used directly in the next step. If further purification is desired, the solid can be triturated with cold, anhydrous diethyl ether, filtered, and dried under vacuum to remove any residual impurities.
Quantitative Data Summary: Esterification
| Parameter | Value | Notes |
| L-norleucine | 13.12 g (0.10 mol, 1.0 eq) | Starting Material |
| Anhydrous Methanol | 100 mL | Solvent |
| Trimethylchlorosilane | 27.9 mL (0.22 mol, 2.2 eq) | Catalyst Precursor |
| Reaction Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 12-16 hours | Monitored by TLC |
| Typical Yield | 95-99% | ~17.6 g |
Part 2: Synthesis of N-benzyl-L-norleucine methyl ester hydrochloride (Final Product)
The second stage of the synthesis involves the selective N-alkylation of the intermediate amino ester via reductive amination.[4][5] This classic transformation proceeds through two key stages: first, the primary amine of L-norleucine methyl ester reacts with benzaldehyde to form a transient imine (Schiff base). Second, this imine is immediately reduced in situ by sodium borohydride (NaBH₄) to yield the stable secondary amine.[6] The final product is then isolated as its hydrochloride salt to improve stability and ease of handling.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| L-norleucine methyl ester hydrochloride | (From Part 1) | - |
| Benzaldehyde | ≥99%, freshly distilled | Standard Supplier |
| Sodium Borohydride (NaBH₄) | ≥98% | Standard Supplier |
| Anhydrous Methanol (MeOH) | ≥99.8% | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Aqueous | - |
| Brine (Saturated NaCl soln.) | Aqueous | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard Supplier |
| Hydrochloric Acid, 2.0 M in Diethyl Ether | - | Standard Supplier |
Experimental Protocol: Reductive Amination
-
Reactant Setup: Dissolve L-norleucine methyl ester hydrochloride (0.10 mol, 18.17 g) in 200 mL of anhydrous methanol in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Imine Formation: Add benzaldehyde (0.10 mol, 10.61 g, 10.2 mL) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. In small portions, carefully add sodium borohydride (0.12 mol, 4.54 g) over a period of 30-45 minutes. Causality: The portion-wise addition of NaBH₄ is critical to control the vigorous evolution of hydrogen gas and the exothermic nature of the reduction. Maintaining a low temperature prevents over-reduction and potential side reactions.[7]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.
-
In-Process Monitoring (TLC): Monitor the reaction's progress by TLC using a mobile phase of Ethyl Acetate:Hexanes (3:7). The benzylated product will have a distinct Rf value compared to the starting materials. The reaction is complete when the imine intermediate (visible under UV or by staining) is fully consumed.
-
Workup and Extraction:
-
Quench the reaction by slowly adding 50 mL of water.
-
Concentrate the mixture on a rotary evaporator to remove the bulk of the methanol.
-
Add 150 mL of dichloromethane (DCM) and 100 mL of saturated aqueous NaHCO₃ solution. Transfer to a separatory funnel and extract.
-
Separate the organic layer. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N-benzyl-L-norleucine methyl ester as a pale yellow oil.
-
-
Salt Formation and Purification:
-
Dissolve the crude oil in 100 mL of anhydrous diethyl ether.
-
While stirring, slowly add 2.0 M HCl in diethyl ether (approximately 55 mL, 0.11 mol) until the solution becomes acidic (test with pH paper). A white precipitate will form immediately.
-
Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the white solid by vacuum filtration, wash it with cold diethyl ether (2 x 30 mL), and dry it under vacuum.
-
If necessary, the product can be recrystallized from a methanol/diethyl ether solvent system to achieve higher purity.[2]
-
Quantitative Data Summary: Reductive Amination
| Parameter | Value | Notes |
| L-norleucine methyl ester HCl | 18.17 g (0.10 mol, 1.0 eq) | Starting Material |
| Benzaldehyde | 10.2 mL (0.10 mol, 1.0 eq) | Alkylating Agent |
| Sodium Borohydride | 4.54 g (0.12 mol, 1.2 eq) | Reducing Agent |
| Anhydrous Methanol | 200 mL | Solvent |
| Reaction Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 4.5 hours | Monitored by TLC |
| Typical Yield | 80-90% | ~22.9-25.8 g |
Visualization of Synthetic and Analytical Workflows
Caption: Overall workflow for the two-step synthesis of the target compound.
Part 3: Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structure and purity of the final product.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Application Note: Strategic Optimization of N-Benzyl Deprotection
Topic: Conditions for Catalytic Hydrogenation of N-Benzyl Groups Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists
Executive Summary
The removal of N-benzyl protecting groups (N-debenzylation) is a cornerstone transformation in organic synthesis, particularly in peptide and alkaloid chemistry. While theoretically simple, the reaction often suffers from catalyst poisoning, incomplete conversion, or side reactions like N-methylation. This guide moves beyond standard textbook recipes, providing a causality-based approach to selecting conditions. It details protocols for standard hydrogenolysis, transfer hydrogenation, and "rescue" conditions for stalled reactions.
Mechanistic Insight & Catalyst Interaction
Understanding the surface chemistry is vital for troubleshooting. N-debenzylation proceeds via a dissociative adsorption mechanism . Unlike O-benzyl ethers, the nitrogen atom's lone pair can compete for active sites on the catalyst surface, leading to self-poisoning.
The Hydrogenolysis Pathway
The reaction requires the adsorption of both the substrate (via the phenyl ring and nitrogen lone pair) and hydrogen gas onto the metal surface.[1]
Figure 1: Mechanistic pathway of Pd-catalyzed N-debenzylation. Note the feedback loop where the free amine product can re-adsorb and poison the catalyst.
Critical Parameter Optimization
Catalyst Selection: Pd/C vs. Pearlman’s Catalyst
-
Pd/C (Palladium on Carbon): The workhorse. Effective for unhindered, electron-neutral substrates.
-
Pd(OH)₂/C (Pearlman’s Catalyst): The "heavy lifter." It is more electron-deficient than Pd/C, making it less susceptible to poisoning by the amine product. It is strictly required for sterically hindered amines or when the substrate contains other basic nitrogens (e.g., pyridines).
-
The "Synergistic Mix" (Pro-Tip): For extremely difficult substrates, a 1:1 mixture of Pd/C and Pd(OH)₂/C has been shown to improve turnover frequency (TOF) where individual catalysts fail [1].
The Solvent Trap: Methanol vs. Ethanol
WARNING: Methanol is the most common solvent for hydrogenation, but it is risky for N-debenzylation.
-
The Risk: In the presence of Pd, methanol can undergo dehydrogenation to form trace formaldehyde. This formaldehyde reacts with the newly liberated amine to form an imine, which is then reduced to an N-methyl side product.
-
The Fix: Use Ethanol or Acetic Acid . If solubility requires Methanol, strictly limit reaction time or add an acid scavenger.
Additives: The Role of Acid
Adding 1.0–2.0 equivalents of HCl or Acetic Acid is the single most effective optimization for stalled reactions.
-
Mechanism: Protonation of the amine product (
) removes the lone pair's ability to bind to the Pd surface, preventing catalyst poisoning [2].
Standard Operating Protocols (SOPs)
Protocol A: Standard Hydrogenolysis (Balloon Pressure)
Best for: Routine deprotection of primary/secondary N-benzyl amines.
-
Preparation: Dissolve substrate (1.0 mmol) in Ethanol (10 mL).
-
Note: If substrate is a salt (e.g., HCl salt), add 1.0 eq. of NaOAc to buffer.
-
-
Catalyst Addition: Under Argon flow, add 10% Pd/C (10 wt% of substrate mass).
-
Safety: Pd/C is pyrophoric.[2] Do not add to dry solvent. Wet the catalyst with a small amount of water or toluene before adding the reaction solvent if handling large scales.
-
-
Hydrogenation:
-
Evacuate flask (house vacuum) and backfill with
(balloon). Repeat 3x. -
Stir vigorously at RT. Vigorous stirring is critical to overcome gas-liquid mass transfer limitations.
-
-
Monitoring: Check TLC after 2 hours.
-
Checkpoint: If conversion is <50%, add 1 eq. Acetic Acid.[3]
-
-
Workup: Filter through a Celite pad (pre-wetted). Wash with MeOH. Concentrate filtrate.
Protocol B: Transfer Hydrogenation (Ammonium Formate)
Best for: Safety-conscious labs, scale-up, or when gas cylinders are unavailable. Often faster than balloons.
-
Preparation: Dissolve substrate (1.0 mmol) in Methanol (15 mL).
-
Note: N-methylation is less of a risk here due to the rapid kinetics and excess formate.
-
-
Reagents: Add Ammonium Formate (5.0–10.0 equiv).
-
Catalyst: Add 10% Pd/C (10–20 wt% of substrate).
-
Reaction: Heat to Reflux (65°C) .
-
Observation: Evolution of
and gas will occur. Ensure open venting (do not seal!). -
Time: Reaction is typically complete in 30–60 mins [3].
-
-
Workup: Filter hot through Celite. Concentrate. The excess ammonium formate sublimes or can be washed away.
Protocol C: The "Rescue" Protocol (Pearlman's + Acid)
Best for: Stalled reactions, sterically hindered amines, or substrates with multiple basic sites.
-
Solvent: Use Glacial Acetic Acid or EtOH + 2 eq. HCl .
-
Catalyst: Use 20% Pd(OH)₂/C (Pearlman's Catalyst) (20 wt% loading).
-
Pressure: If available, use a Parr shaker at 40–50 psi . If not, use a double-balloon setup.
-
Heat: Warm to 50°C .
-
Caution: Higher temps increase the risk of ring hydrogenation (reducing the phenyl ring to a cyclohexyl group).
-
Decision Logic for Experimental Design
Use this flow to select the correct protocol immediately, saving optimization time.
Figure 2: Decision matrix for selecting N-debenzylation conditions.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls at ~50% | Catalyst poisoning by free amine. | Add 1.0 eq. Acetic Acid or HCl.[4] Filter and add fresh catalyst. |
| N-Methylated Product | Solvent interaction (MeOH).[5][6][7] | Switch solvent to Ethanol. Avoid MeOH if reaction time >4h. |
| Ring Saturation | Catalyst too active or H2 pressure too high. | Switch from Pd/C to Pd(OH)₂. Lower pressure.[3][8] Stop reaction immediately upon H2 uptake cessation. |
| No Reaction | Catalyst oxidation or sulfur poisoning. | Ensure catalyst is "wet" type (50% H2O).[9] Check substrate for sulfur (thiols/thioethers poison Pd instantly). |
| Fire upon addition | Static discharge igniting dry catalyst. | ALWAYS make a slurry of catalyst in toluene/water before adding to flammable solvents. |
References
-
Manickam, G. et al. "More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups." Synthetic Communications, 2006.[9] [9]
-
Greene, T. W., & Wuts, P. G. M.[10] "Protection for the Amino Group."[1][2][11][12] Greene's Protective Groups in Organic Synthesis, Wiley.
-
Ram, S., & Spicer, L. D. "Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate." Synthetic Communications, 1987.[8]
-
BenchChem Technical Support. "Troubleshooting Incomplete Debenzylation." BenchChem Application Notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. tandfonline.com [tandfonline.com]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Incorporation of N-Benzyl-L-Norleucine into Beta-Turn Mimetics
Abstract & Strategic Rationale
The incorporation of N-benzyl-L-norleucine (N-Bzl-Nle) represents a sophisticated strategy in peptidomimetic design, primarily used to induce and stabilize Type VI
While standard amino acids rely on hydrogen bonding to stabilize secondary structures, N-alkylated residues like N-Bzl-Nle utilize steric occlusion and cis/trans amide isomerization to force the peptide backbone into a reverse-turn geometry. The N-benzyl group serves a dual purpose:
-
Conformational Restriction: It lowers the energy barrier for the cis-peptide bond, a hallmark of Type VI turns.
-
Hydrophobic Anchoring: The benzyl moiety, combined with the lipophilic norleucine side chain (
), creates a massive hydrophobic footprint ideal for targeting deep lipophilic pockets (e.g., S1/S2 subsites of chymotrypsin-like proteases or GPCRs).
This guide details the on-resin synthesis and structural validation of N-Bzl-Nle containing peptides.
Experimental Design: The "Steric Zipper" Effect
Before synthesis, the placement of N-Bzl-Nle must be calculated based on the desired turn type.
| Turn Position | Structural Effect | Recommended Application |
| Forces | Type VI | |
| Steric clash with side chain of | Type I/II | |
| N-Terminus | Increases proteolytic stability; prevents aminopeptidase degradation. | Serum stability enhancement. |
Protocol A: On-Resin Synthesis of N-Benzyl-L-Norleucine
Direct coupling of N-benzyl-amino acids is often plagued by low yields and racemization. The superior method is On-Resin Reductive Amination , which builds the N-benzyl group after the Norleucine is coupled.
Reagents Required[1][2][3][4][5][6][7][8]
-
Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide (Low loading: 0.3–0.5 mmol/g recommended to prevent aggregation).
-
Amino Acid: Fmoc-L-Norleucine-OH.
-
Alkylation Reagents: Benzaldehyde (freshly distilled), Sodium Cyanoborohydride (
), Acetic Acid (AcOH). -
Solvent: DMF (Anhydrous), TMOF (Trimethyl orthoformate - optional, as water scavenger).
Step-by-Step Workflow
-
Fmoc Deprotection: Remove Fmoc from the resin-bound Norleucine using 20% Piperidine/DMF (
min). Wash with DMF ( ) and DCM ( ). -
Schiff Base Formation:
-
Reduction:
-
Caution:
generates HCN gas if acidified too strongly. Work in a fume hood. -
Add
(10 eq.) dissolved in a minimal amount of DMF. -
Agitate for 4 hours or overnight.
-
-
Washing:
-
Drain and wash extensively with DMF (
), MeOH ( ), and DCM ( ) to remove boron complexes.
-
-
Validation (Chloranil Test):
-
Perform a Chloranil test (specific for secondary amines). A blue/green beads result indicates successful N-benzylation. (Note: The Kaiser test is for primary amines and will be negative).
-
Protocol B: The "Difficult Coupling" (Acylation of N-Bzl-Nle)
This is the critical failure point. The steric bulk of the N-benzyl group makes coupling the next amino acid (residue
Recommended Method: HATU/HOAt with Double Coupling
Reagents
-
Next Amino Acid: Fmoc-AA-OH (5 eq).
-
Activator: HATU (4.9 eq) and HOAt (5 eq).
-
Base: DIEA (10 eq).
-
Solvent: DMF/NMP (1:1 ratio improves solubility).
Workflow
-
Pre-Activation: Dissolve Fmoc-AA-OH, HATU, and HOAt in DMF/NMP. Add DIEA. Let activate for 30–60 seconds (do not over-activate to avoid racemization).
-
Coupling: Add to the resin containing N-Bzl-Nle.
-
Conditions:
-
Microwave: 75°C for 10 minutes (25W).
-
Manual: 50°C for 2 hours or Room Temp for 12 hours.
-
-
Re-Coupling: Drain and repeat the step with fresh reagents.
-
Capping: Acetylate unreacted secondary amines with
/Pyridine to prevent deletion sequences in downstream steps.
Visualization: Synthesis & Decision Logic
Figure 1: Decision matrix for the synthesis and elongation of N-benzyl-L-norleucine peptides. Note the bifurcation at the coupling stage depending on the steric bulk of the incoming residue.
Structural Validation (NMR & CD)
Once synthesized and cleaved (95% TFA), the "mimetic" nature must be proven.
Circular Dichroism (CD)
N-alkylation often induces a Type VI
-
Signature: Look for a CD spectrum with a positive band near 225 nm and a negative band near 190–200 nm (distinct from the classic
-helical double minima). -
Solvent: Run in TFE (Trifluoroethanol) to promote secondary structure formation.
NMR Spectroscopy (NOESY)
The "Gold Standard" for proving the turn.
-
The Diagnostic Signal: Since N-Bzl-Nle has no amide proton (
), you cannot use sequential connectivity at this position. -
Target NOEs:
-
: Strong NOE between the
-proton of residue and the -proton of the N-Bzl-Nle ( ) suggests a cis-amide bond (Type VI turn). -
Benzyl-Backbone contacts: NOEs between the Benzyl aromatic protons and the side chain of residue
confirm the hydrophobic collapse stabilizing the turn.
-
: Strong NOE between the
Data Summary Table: Expected Parameters
| Parameter | Standard | N-Bzl-Nle Mimetic (Type VI) |
| Amide Bond ( | Trans ( | Cis ( |
| Key NOE | ||
| CD Spectra | Min @ 205nm (Type II) | Max @ 225nm |
| Proteolytic Stability | Moderate | High (N-alkyl blocks cleavage) |
References
-
Solid-Phase Synthesis of N-Alkylated Peptides
-
Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science.
- Note: While focusing on N-methylation, the reductive amination protocols described are directly transferable to N-benzyl
-
-
Conformational Analysis of N-Benzyl Turns
-
MacDonald, M., et al. (2001). Effect of Progressive Benzyl Substitution on the Conformations of Aminocaproic Acid-Cyclized Dipeptides. Journal of the American Chemical Society.
- Relevance: Establishes the structural impact of benzyl groups on turn geometry.
-
-
Beta-Turn Mimetic Design Principles
-
Freidinger, R. M. (2003). Design and synthesis of novel bioactive peptides and peptidomimetics. Journal of Medicinal Chemistry.
- Relevance: The foundational text on constraining peptide backbones.
-
-
Advanced Coupling Reagents (HATU/HOAt)
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society.
-
Sources
Process Optimization for the Scale-Up Synthesis of (2S)-2-(Benzylamino)hexanoic acid
Application Note: AN-SYN-2026-BZL
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of (2S)-2-(Benzylamino)hexanoic acid , a critical chiral building block for peptidomimetics and pharmaceutical intermediates. While traditional academic routes often rely on alkylation of
This protocol is optimized for kilogram-scale production by eliminating chromatographic purification in favor of isoelectric point (pI) precipitation . This ensures high enantiomeric excess (
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the stability of the Schiff base formed between L-Norleucine and Benzaldehyde. Unlike direct alkylation with benzyl bromide, which often leads to over-alkylation (N,N-dibenzyl species) and racemization, reductive amination preserves the stereocenter at the
Reaction Scheme
The synthesis proceeds via the in situ formation of an imine species, followed by selective reduction using Sodium Borohydride (
Figure 1: Reaction pathway utilizing the "Quitt Method" modification for mono-alkylation.
Critical Process Parameters (CPPs)
To ensure reproducibility and safety at scale, the following parameters must be strictly controlled:
| Parameter | Target Range | Scientific Rationale |
| Imine Formation pH | 10.0 – 11.0 | High pH ensures the amino acid is in its anionic form ( |
| Temperature ( | The reduction is exothermic. Higher temperatures promote the reduction of the aldehyde to benzyl alcohol (impurity) rather than the imine. | |
| Stoichiometry | 1.0 : 1.1 (AA:Ald) | A slight excess of benzaldehyde drives imine completion. Excess is easily removed during workup (unlike excess amino acid). |
| Quench pH | 5.5 – 6.0 | The product precipitates at its isoelectric point (pI). Accurate pH adjustment is the primary purification step. |
Experimental Protocol (Scale: 100g Basis)
Safety Warning:
Materials
-
L-Norleucine: 100.0 g (0.762 mol)
-
Benzaldehyde: 89.0 g (0.838 mol, 1.1 eq)
-
Sodium Hydroxide (2N): ~380 mL
-
Sodium Borohydride: 11.5 g (0.305 mol)
-
Methanol: 600 mL
-
Hydrochloric Acid (6N): For pH adjustment
Step-by-Step Methodology
Phase 1: Schiff Base Formation
-
Dissolution: In a 3L 3-neck round-bottom flask equipped with an overhead stirrer and internal thermometer, suspend L-Norleucine (100 g) in 2N NaOH (380 mL). Stir until a clear solution is obtained (deprotonation to carboxylate).
-
Solvent Addition: Add Methanol (300 mL) to the aqueous solution.
-
Aldehyde Addition: Add Benzaldehyde (89.0 g) in a single portion.
-
Equilibration: Stir the mixture vigorously at Room Temperature (20-25°C) for 30 minutes. The solution may become slightly cloudy as the imine forms.
-
Note: Unlike ketone imines, benzaldehyde imines form rapidly. Extended heating is not required and may cause racemization.
-
Phase 2: Selective Reduction
-
Cooling: Cool the reaction mixture to 0–5°C using an ice/salt bath.
-
Borohydride Addition: Add
(11.5 g) portion-wise over 45 minutes.-
Critical: Maintain internal temperature below 10°C. Monitor hydrogen evolution.
-
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 60 minutes.
-
IPC (In-Process Control): Check by TLC or HPLC. Disappearance of the imine intermediate indicates completion.
Phase 3: Workup & Purification (The "pI Swing")
-
Quench: Heat the mixture to 60°C for 20 minutes to decompose excess borohydride and hydrolyze any unreacted imine.
-
Solvent Strip: Concentrate the solution under reduced pressure to remove Methanol. The residue will be an aqueous alkaline solution.
-
Extraction (Impurity Removal): Wash the aqueous phase with Diethyl Ether or MTBE (
mL).-
Purpose: This removes benzyl alcohol (byproduct) and unreacted benzaldehyde. The product remains in the aqueous phase as the sodium salt.
-
-
Precipitation: Cool the aqueous phase to 10°C. Slowly add 6N HCl dropwise with vigorous stirring.
-
Target: Adjust pH to 5.5 – 6.0 (approximate pI of mono-benzyl amino acids).
-
-
Filtration: A thick white precipitate will form. Stir for 1 hour at 0°C to maximize yield. Filter the solid and wash with ice-cold water (
mL) followed by cold acetone ( mL). -
Drying: Dry in a vacuum oven at 50°C to constant weight.
Analytical Specifications & Quality Control
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline powder |
| Yield | Gravimetric | 75% – 85% (approx. 125–140g) |
| Purity | HPLC (C18, MeOH/H2O) | |
| Chiral Purity | Chiral HPLC (Daicel Chiralpak) | |
| 1H NMR | DMSO-d6, 400 MHz |
Purification Logic Diagram
The following workflow illustrates the separation of the target zwitterion from neutral organic impurities.
Figure 2: Purification logic relying on solubility differences at the isoelectric point.
Process Notes & Troubleshooting
-
Over-Alkylation: If N,N-dibenzyl impurity is observed (>2%), reduce the reaction temperature during the
addition. The second alkylation is sterically slower and kinetically disfavored at low temperatures. -
Filtration Difficulties: If the precipitate is gelatinous, heat the slurry to 60°C and allow it to cool slowly to room temperature to induce Ostwald ripening, forming larger, more filterable crystals.
-
Alternative Reducing Agents: For larger (pilot) scales where hydrogen evolution is a safety concern, Sodium Triacetoxyborohydride (STAB) can be used in DCE/THF, but the cost is significantly higher, and the workup is less "green" than the aqueous/methanol route described here.
References
-
Quitt, P., Hellerbach, J., & Vogler, K. (1963). Die Synthese von optisch aktiven N-Monomethyl-aminosäuren. Helvetica Chimica Acta, 46(1), 327-333. Link
- Context: The foundational method for N-alkyl
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Context: Comprehensive review of reductive amination selectivity and reagents.[2]
-
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids. Link
- Context: Theoretical grounding for the pI precipitation purification str
-
Sigma-Aldrich. Application Note – Reductive Amination. Link
- Context: General industrial protocols for reductive amin
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of (2S)-2-(Benzylamino)hexanoic acid in Buffer
Welcome to the technical support center for (2S)-2-(Benzylamino)hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for enhancing the solubility of this compound in aqueous buffer systems. Understanding and overcoming solubility challenges is a critical step in experimental design and formulation development.
Understanding the Molecule: this compound
This compound is an amino acid derivative. Its structure, featuring a carboxylic acid group, a secondary amine, and a nonpolar benzyl group and hexanoic acid side chain, results in zwitterionic properties and limited aqueous solubility under certain conditions. The key to improving its solubility lies in manipulating these functional groups to favor the more soluble ionized forms.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C13H19NO2 | [1] |
| Molecular Weight | 221.30 g/mol | [1] |
| Appearance | White crystalline solid or colorless to light yellow solution. | |
| pKa (Carboxylic Acid) | ~2-3 (Estimated) | |
| pKa (Amine) | ~9-10 (Estimated) |
pKa values are estimated based on similar structures. Precise experimental determination is recommended for formulation studies.
Troubleshooting Guide: Solubility Enhancement
This section provides a systematic approach to addressing common solubility issues with this compound in buffer solutions.
Problem: The compound is not dissolving in my neutral pH buffer (e.g., PBS pH 7.4).
Root Cause Analysis:
At neutral pH, this compound likely exists predominantly in its zwitterionic form, where both the carboxylic acid and the amine group are ionized. While zwitterions can be soluble, strong intermolecular interactions can lead to the formation of a stable crystal lattice, reducing solubility. The nonpolar benzyl and hexyl groups also contribute to its hydrophobic character.
Solution Workflow:
Caption: Decision workflow for solubility enhancement.
pH Adjustment: The Primary Approach
The solubility of amino acids is significantly influenced by pH.[2][3] By shifting the pH of the buffer away from the isoelectric point (the pH at which the net charge is zero), you can increase the population of the more soluble cationic or anionic species.
-
To increase solubility at acidic pH: Lowering the pH well below the pKa of the carboxylic acid (e.g., to pH < 2) will protonate the carboxylate group, resulting in a net positive charge on the amine group.
-
To increase solubility at basic pH: Raising the pH well above the pKa of the amine group (e.g., to pH > 10) will deprotonate the ammonium group, resulting in a net negative charge on the carboxylate group.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12).
-
Add excess compound: Add an excess of this compound to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separate solid: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot: Plot solubility as a function of pH to determine the optimal pH range for your desired concentration.
Co-solvents: A Secondary Strategy
If pH adjustment is not a viable option due to experimental constraints, the use of co-solvents can be effective.[4][5] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, which can help to solvate the nonpolar regions of the molecule.[6]
Commonly used co-solvents in pharmaceutical preparations include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Glycerine[4]
Experimental Protocol: Co-solvent Screening
-
Select co-solvents: Choose a few biocompatible co-solvents to screen.
-
Prepare co-solvent mixtures: Prepare a series of buffer/co-solvent mixtures at different concentrations (e.g., 5%, 10%, 20% v/v).
-
Determine solubility: Follow the same procedure as the pH-solubility profile (steps 2-5) for each co-solvent mixture.
-
Evaluate: Determine the co-solvent and concentration that provides the desired solubility without negatively impacting your experiment.
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 5-20% (v/v) | Can cause protein precipitation at higher concentrations. |
| Propylene Glycol | 10-40% (v/v) | Generally well-tolerated in many biological systems. |
| PEG 300/400 | 10-50% (v/v) | Can increase viscosity. |
| DMSO | <1% (v/v) | Use with caution due to potential cellular toxicity. |
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][8] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts and increasing their aqueous solubility.[][10][11]
Commonly used cyclodextrins include:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Cyclodextrin Complexation
-
Prepare cyclodextrin solutions: Prepare stock solutions of different cyclodextrins in your desired buffer.
-
Add compound: Add this compound to the cyclodextrin solutions.
-
Equilibrate: Stir the mixtures at room temperature for 24-48 hours.
-
Quantify solubility: Determine the solubility as described previously.
Use of Surfactants
Surfactants can increase the solubility of hydrophobic compounds through the formation of micelles.[12][13][14] Above the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic shell. The nonpolar parts of your compound can partition into the hydrophobic core, increasing its overall solubility in the aqueous phase.[15]
Commonly used surfactants include:
-
Polysorbates (e.g., Tween® 20, Tween® 80)
-
Sodium lauryl sulfate (SLS)
Experimental Protocol: Surfactant Solubilization
-
Prepare surfactant solutions: Prepare a series of surfactant solutions in your buffer at concentrations above their CMC.
-
Add compound: Add an excess of your compound to each surfactant solution.
-
Equilibrate and quantify: Follow the same procedure as for the pH-solubility profile to determine the solubility enhancement.
Frequently Asked Questions (FAQs)
Q1: At what pH is this compound likely to be least soluble?
A1: The minimum solubility is expected at the isoelectric point (pI), where the molecule has a net neutral charge. The pI can be estimated as the average of the pKa values of the carboxylic acid and the amine group. For this molecule, the pI is likely in the range of pH 5.5-6.5.
Q2: Can I use a combination of these methods?
A2: Yes, a combination of methods can be very effective. For example, you could use a buffer at a slightly acidic or basic pH in combination with a low concentration of a co-solvent or cyclodextrin. This can often achieve the desired solubility with a lower concentration of excipients than if a single method were used.
Q3: Are there any potential downsides to using these solubility enhancement techniques?
A3: Yes, each method has potential drawbacks that need to be considered in the context of your specific application:
-
pH adjustment: Extreme pH values can cause degradation of the compound or other components in your formulation and may not be physiologically compatible.
-
Co-solvents: High concentrations of organic solvents can denature proteins, affect cell viability, and interfere with certain assays.
-
Cyclodextrins: Can sometimes interact with other formulation components.
-
Surfactants: Can interfere with cell membranes and some analytical techniques.
Q4: How do I choose the best method for my experiment?
A4: The choice of method depends on your experimental goals and constraints. The following decision tree can guide your selection:
Caption: Method selection guide for solubility enhancement.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Vertex AI Search. Cosolvent - Wikipedia.
- Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
- Vertex AI Search.
- Vertex AI Search. (PDF)
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
- Vertex AI Search.
- Vertex AI Search. Cosolvent.
- Vertex AI Search. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients.
- Vertex AI Search. Is the solubility of amino acids affected by their pH levels? - Quora.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI.
- Vertex AI Search. Cosolvent – Knowledge and References - Taylor & Francis.
- Vertex AI Search.
- Vertex AI Search. The Solubility of Amino Acids in Various Solvent Systems.
- Vertex AI Search. pH dependence of amino acid solubility. The solubility of an amino acid...
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa - PMC.
- Vertex AI Search. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research.
- Vertex AI Search. Peptide solubility - Bachem.
- Vertex AI Search. Solubility Modifying Power of Zwitterionic Salts - Queen's University Belfast.
- Vertex AI Search. 17345-51-6|(S)-2-(Benzylamino)hexanoic acid - BLDpharm.
- Vertex AI Search. 2-(Benzylamino)pentanoic acid | C12H17NO2 | CID 285416 - PubChem - NIH.
- Vertex AI Search. (2S,3R)-2-(benzylamino)-3-hydroxybutanoic acid.
- Vertex AI Search. 2-(Benzylamino)propanoic acid | 40297-69-6 | Benchchem.
- Vertex AI Search. Hexanoic acid - Solubility of Things.
- Vertex AI Search. Chemical Properties of Hexanoic acid, 6-(benzoylamino)- (CAS 956-09-2) - Cheméo.
- Vertex AI Search. What is the solubility of hexanoic acid? How can this be determined? - Quora.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry.
-
Vertex AI Search. (2S)-2-[[(2S)-2-[[(3R)-3-[(3aR,6S,6aR)-6-benzyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][7][8]dioxol-5-yl]-3-(.
- Vertex AI Search. 2-[[(2S)-5-(diaminomethylideneamino)-2-(hexadecanoylamino)pentanoyl]amino].
- Vertex AI Search.
- Vertex AI Search. ICSC 1167 - HEXANOIC ACID..
Sources
- 1. 17345-51-6|(S)-2-(Benzylamino)hexanoic acid|BLD Pharm [bldpharm.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpharmtech.com [asianpharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting low yields in N-benzyl-L-norleucine peptide coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting peptide coupling reactions involving N-benzyl-L-norleucine. This guide is designed to provide you with in-depth, field-proven insights to diagnose and resolve low-yield issues encountered during the synthesis of peptides containing this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: My final peptide yield is drastically low after incorporating N-benzyl-L-norleucine. What is the most common cause?
The primary reason for low coupling yields with N-benzyl-L-norleucine is significant steric hindrance. The bulky benzyl group attached to the alpha-amine shields the nitrogen, making it a less effective nucleophile and impeding its attack on the activated carboxyl group of the preceding amino acid. This steric clash slows down the reaction kinetics considerably compared to standard, non-substituted amino acids.
Q2: I am using DCC/HOBt for my couplings. Is this sufficient for N-benzyl-L-norleucine?
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the severe steric hindrance presented by N-benzyl-L-norleucine.[1] For such demanding couplings, more powerful in-situ activating reagents are strongly recommended.
Q3: Which coupling reagents are most effective for sterically hindered amino acids like N-benzyl-L-norleucine?
For sterically hindered couplings, uronium or phosphonium salt-based reagents are significantly more effective.[2][3] Reagents such as HATU, HCTU, and COMU (uronium salts) or PyBOP and PyAOP (phosphonium salts) generate highly reactive activated esters that can facilitate the coupling reaction despite the steric barrier.[1][4] HATU, in particular, is often considered a gold standard for difficult couplings.[5]
Q4: How can I quickly improve the yield without changing my entire synthesis strategy?
A straightforward method to improve efficiency is to perform a "double coupling."[1][6] After the initial coupling reaction, you drain the vessel and add a fresh solution of the activated N-benzyl-L-norleucine to the resin and allow it to react for a second time. This ensures the reaction goes to completion by providing a fresh supply of reagents to react with any remaining uncoupled amines.
Q5: The Kaiser test is negative after my coupling step, but I still get low yields of the final product. Why?
The Kaiser test detects free primary amines by reacting with ninhydrin to produce a characteristic blue color.[7] However, N-benzyl-L-norleucine contains a secondary amine, which does not give a positive blue result with the Kaiser test.[7] At best, it may produce a faint red or brown color, which can be easily misinterpreted. Therefore, a negative Kaiser test is not a reliable indicator of a completed coupling for this specific residue. It is crucial to use a test specific for secondary amines, such as the isatin test or the chloranil test, to accurately monitor the reaction.[7]
In-Depth Troubleshooting Guide
Low yields in N-benzyl-L-norleucine coupling can be traced back to several key factors. This section provides a systematic approach to identifying and resolving these issues.
Problem Area 1: Suboptimal Reagent Selection and Activation
The choice of coupling reagent is the most critical factor for success. The activation of the carboxylic acid must be rapid and result in a highly reactive species to overcome the low nucleophilicity and steric bulk of the N-benzylated amine.
Root Cause: Insufficiently Potent Coupling Reagent
As mentioned, carbodiimides are often inadequate. The development of onium-type coupling reagents has been a major advance for incorporating sterically hindered amino acids.[2]
Solution: Employ High-Efficiency Onium Salt Reagents
Switching to a uronium or phosphonium salt-based reagent is the most effective solution. These reagents form highly reactive O-acylisourea derivatives or active esters that readily react with hindered amines.[4]
-
Uronium/Aminium Salts (e.g., HATU, HCTU, COMU): These are extremely popular for their high reactivity and efficiency in complex syntheses.[3] HATU and its analogues form OAt active esters, which are more reactive than the OBt esters formed by older reagents like HBTU.[4]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly efficient and have a key advantage over uronium salts: they do not cause guanidinylation of the N-terminal amino group, a side reaction that can occur when uronium reagents are used in excess.[4][8] This makes phosphonium salts particularly suitable for critical steps where an excess of reagent might be used, such as in peptide cyclization.[8]
| Reagent Class | Examples | Pros | Cons |
| Carbodiimides | DCC, EDC | Inexpensive, widely available. | Often insufficient for hindered couplings, risk of racemization, formation of insoluble urea byproducts (DCC).[2][9] |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Very high reactivity, excellent for difficult sequences, byproducts are generally soluble.[3][10] | Can cause guanidinylation side reaction if used in excess, generally more expensive than carbodiimides.[4] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization, no guanidinylation side reaction.[4][9] | More expensive, byproducts can sometimes be difficult to remove.[9] |
Problem Area 2: Unfavorable Reaction Kinetics and Conditions
Even with the right reagents, the reaction conditions must be optimized to drive the sterically hindered coupling to completion.
Root Cause: Insufficient Reaction Time or Energy
Steric hindrance dramatically slows the rate of reaction. A standard coupling time of 30-60 minutes may be insufficient.[6]
Solutions:
-
Extend Coupling Time: For difficult residues like N-benzyl-L-norleucine, doubling the standard reaction time or even allowing the reaction to proceed overnight can significantly improve yields.[1]
-
Increase Temperature: Gently heating the reaction vessel to 40-50°C can provide the necessary activation energy.[11] However, this must be done with caution as elevated temperatures can increase the risk of racemization, especially with sensitive amino acids.[12]
-
Utilize Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy can dramatically accelerate coupling reactions, often reducing a multi-hour reaction to minutes while minimizing side reactions.[1][3] This is a highly effective method for overcoming steric hindrance.
Problem Area 3: Poor Solvation and On-Resin Aggregation
For solid-phase peptide synthesis (SPPS), the growing peptide chain must remain well-solvated to ensure that reactive sites are accessible.
Root Cause: Peptide Aggregation on the Solid Support
As the peptide elongates, it can fold into secondary structures and aggregate, particularly with hydrophobic sequences.[13] This aggregation can physically block the N-terminal amine, preventing the incoming activated amino acid from reaching it.
Solutions:
-
Optimize Solvent Choice: While Dimethylformamide (DMF) is a common solvent, N-methylpyrrolidone (NMP) often has superior solvating properties and can be more effective at disrupting peptide aggregation.[1] Using a mixture of solvents, such as DCM/DMF/NMP, can also be beneficial.[1]
-
Employ "Difficult Sequence" Protocols: For sequences known to be prone to aggregation, specialized protocols can be used. This may involve using chaotropic salts or incorporating pseudoproline dipeptides in the sequence to disrupt secondary structure formation.[13]
Troubleshooting Workflow
Use the following workflow to diagnose and resolve low-yield issues systematically.
Caption: Steric hindrance from the N-benzyl group.
References
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
- Khattab, S. N., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Journal of Chemical and Pharmaceutical Research.
-
LifeTein. (n.d.). How to Optimize Peptide Synthesis? Retrieved from [Link]
-
Gore, A. S., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Li, J., et al. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. Retrieved from [Link]
- Guchhait, G., et al. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences.
-
ResearchGate. (n.d.). Condition optimization of N-terminal alkylation. Retrieved from [Link]
-
Liu, T., et al. (n.d.). Selective N-terminal functionalization of native peptides and proteins. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
Bio-Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jpt.com [jpt.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: N-Benzyl Deprotection Protocols
Ticket Subject: Selective Cleavage of N-Benzyl Groups Preserving Stereochemistry Status: Open Assigned Specialist: Senior Application Scientist
Core Directive & Executive Summary
User Objective: Remove an N-benzyl (N-Bn) protecting group from a chiral amine without compromising the stereogenic center (racemization).
The Challenge: While catalytic hydrogenolysis is the gold standard, it presents risks for specific substrates (e.g., phenylglycine derivatives,
The Solution Hierarchy:
-
Standard Protocol: Catalytic Hydrogenolysis (Pd/C) – Safe for 95% of substrates.
-
Milder Alternative: Catalytic Transfer Hydrogenation (CTH) – Prevents thermal racemization.
-
Chemical Alternative: ACE-Cl (Olofson Method) – Required for substrates sensitive to metal/H2 or containing halogens/olefins.
Decision Matrix: Select Your Protocol
Before proceeding, identify your substrate's risk profile using the logic flow below.
Figure 1: Protocol Selection Logic. Use Method C if chemoselectivity is required against reduction. Use Method B for highly labile chiral centers.
Technical Modules & Troubleshooting
Module A: Catalytic Hydrogenolysis (The Gold Standard)
Best For: Standard chiral amines,
The Protocol:
-
Dissolution: Dissolve substrate (1 mmol) in MeOH or EtOH (10 mL).
-
Note: If substrate is a salt, add 1 eq. of
or use free base.
-
-
Catalyst: Add 10 wt% Pd/C (wet degussa type is safer).
-
Atmosphere: Sparge with Argon, then switch to
balloon (1 atm). -
Agitation: Stir vigorously at RT for 2-12 h.
-
Workup: Filter through Celite (caution: pyrophoric catalyst). Concentrate filtrate.[1][2]
Troubleshooting Guide:
| Issue | Potential Cause | Remediation |
| Reaction Stalls <50% | Product Inhibition (Amine poisoning catalyst). | Add 1.0 eq. Acetic Acid or HCl to protonate the product amine, preventing it from binding to Pd sites [1]. |
| Racemization Observed | Mechanism: Formation of imine intermediate on surface. | Switch to Method B (Transfer Hydrogenation). The rapid hydrogen donation kinetics minimize the lifetime of radical/imine intermediates. |
| Dehalogenation Occurred | Competitive reduction of Ar-Cl/Br. | Abort |
Module B: Catalytic Transfer Hydrogenation (CTH)
Best For: Phenylglycine derivatives, racemization-prone substrates, or labs lacking high-pressure equipment.
Scientific Rationale:
Instead of
The Protocol:
-
Suspend 10% Pd/C (0.5 eq by weight) and substrate in dry MeOH.
-
Add Ammonium Formate (5–10 equiv.) in one portion.
-
Reflux gently (or heat to 60°C). Reaction is often complete in <1 hour.
-
Filter hot through Celite to remove Pd.
Critical Control Point:
-
Do not overheat. Phenylglycine derivatives can racemize via deprotonation of the
-proton. The presence of ammonia (from ammonium formate) creates a basic environment. -
Modification: If racemization persists, use Formic Acid (96%) instead of ammonium formate to keep the pH acidic, stabilizing the stereocenter.
Module C: ACE-Cl Cleavage (The Olofson Method)
Best For: Substrates with double bonds , halogens , or sulfur (which poisons Pd).
Mechanism & Logic:
This is a two-step chemical degradation. First, 1-chloroethyl chloroformate (ACE-Cl) attacks the tertiary amine to form a carbamate (while cleaving the benzyl group as benzyl chloride). Second, methanolysis of the carbamate yields the amine hydrochloride salt.[3] This mechanism is strictly
Figure 2: The Olofson Dealkylation Pathway. Note the requirement for a methanolysis step to release the amine.
The Protocol:
-
Carbamate Formation: Dissolve N-Bn amine (1 mmol) in 1,2-dichloroethane (DCE). Add ACE-Cl (1.2 equiv).
-
Reflux: Heat to reflux (83°C) for 2–4 h. Monitor by TLC for disappearance of starting material.
-
Evaporation: Remove solvent completely in vacuo. (Crucial: removes excess ACE-Cl).
-
Methanolysis: Redissolve residue in MeOH. Reflux for 1 h.
-
Isolation: Concentrate to obtain the amine hydrochloride.
Troubleshooting Guide:
| Issue | Potential Cause | Remediation |
| Starting Material Remains | Steric hindrance. | Switch solvent to Toluene and reflux at higher temp (110°C). |
| Intermediate Carbamate Persists | Incomplete methanolysis. | Ensure the MeOH step is a true reflux. If the carbamate is bulky, extend time to 4 h. |
| "Gummy" Product | HCl salt formation.[3] | The product is the HCl salt.[3] Triturate with Ether ( |
Frequently Asked Questions (FAQ)
Q: Can I use DDQ or CAN for N-Benzyl removal? A: Generally, no . DDQ and CAN (Ceric Ammonium Nitrate) are oxidative methods designed for p-methoxybenzyl (PMB) groups. They rarely work on unsubstituted N-benzyl groups and the harsh oxidative conditions often decompose complex amines [4].
Q: Why is my phenylglycine derivative racemizing even with Pd/C?
A: Phenylglycine has a highly acidic benzylic proton (
-
Fix: Run the hydrogenolysis in Acetic Acid or Ethanol + 1 eq HCl . Protonating the nitrogen prevents the lone pair from assisting in the deprotonation of the
-carbon.
Q: My reaction works on 100mg but fails on 10g. Why?
A: Hydrogenolysis is a gas-liquid-solid multiphase reaction. Scale-up often suffers from poor mass transfer (
-
Fix: Increase agitation speed (rpm) significantly or use a flow hydrogenation reactor.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for acid additives in hydrogenolysis).
-
Ram, S., & Spicer, L. D. (1987). Rapid mild and selective deprotection of N-benzyl amino acids and peptides. Tetrahedron Letters, 28(5), 515-516. Link
-
Olofson, R. A., et al. (1984). A new reagent for the selective dealkylation of tertiary amines. The Journal of Organic Chemistry, 49(11), 2081-2082. Link
- Bull, S. D., et al. (2002). N-Benzyl cleavage with CAN. Journal of the Chemical Society, Perkin Transactions 1, 2442.
Sources
Purification of N-benzyl-L-norleucine from unreacted norleucine
Technical Support Center: Purification of N-Benzyl-L-Norleucine
Case ID: PUR-NBNLE-001 Subject: Separation of N-benzyl-L-norleucine (Product) from unreacted L-norleucine (Starting Material) Assigned Specialist: Senior Application Scientist
Executive Summary
The purification of N-benzyl-L-norleucine (N-Bn-Nle) from unreacted L-norleucine (Nle) relies on exploiting the significant difference in hydrophobicity introduced by the benzyl group. While L-norleucine is a highly water-soluble zwitterion, the N-benzyl derivative exhibits markedly reduced water solubility at its isoelectric point (pI) and increased affinity for organic solvents.
This guide provides a self-validating workflow to isolate the target compound, remove over-alkylated byproducts (N,N-dibenzyl), and eliminate reaction debris.
Module 1: The Separation Logic (Physicochemical Basis)
To troubleshoot effectively, you must understand the species behavior at different pH levels.[1]
| Parameter | L-Norleucine (Impurity) | N-Benzyl-L-Norleucine (Target) | N,N-Dibenzyl-L-Norleucine (Byproduct) |
| Structure | Primary Amine | Secondary Amine | Tertiary Amine |
| Hydrophobicity | Low (Polar/Water Soluble) | Moderate (Amphiphilic) | High (Lipophilic) |
| pI (Approx) | ~6.0 | ~6.0–6.2 | N/A (Low solubility dominates) |
| Solubility at pI | >16 g/L (Water) | Insoluble/Precipitates | Insoluble |
| Solubility (pH < 2) | Soluble (Cation) | Soluble (Cation) | Soluble (Cation) |
The Critical Lever: At pH ~6.0 (the isoelectric point), L-norleucine remains dissolved in the aqueous phase, while N-benzyl-L-norleucine reaches its minimum solubility and precipitates.
Module 2: Standard Purification Protocol
Prerequisite: The reductive amination (e.g., using Benzaldehyde + NaBH₄/NaBH₃CN) is complete.[1]
Step 1: Quench and Solvent Removal
-
Quench: If using borohydrides, quench the reaction with 1M HCl to destroy excess hydride.
-
Evaporation: Remove the organic reaction solvent (Methanol/Ethanol) under reduced pressure.
-
Why? The presence of alcohol increases the solubility of the N-benzyl product in water, preventing precipitation.
-
-
Result: You are left with an aqueous slurry or oil (acidic pH).
Step 2: The Isoelectric Precipitation (Primary Purification)
-
Dilution: Add water to the residue (approx. 10 mL per gram of starting material).
-
Wash (Acidic): Extract this acidic aqueous phase (pH ~2) with Dichloromethane (DCM) or Diethyl Ether .
-
Action: Discard the organic layer.
-
Removal: This removes neutral organics like unreacted Benzaldehyde and Benzyl Alcohol. The amino acids (protonated) stay in the water.
-
-
Precipitation: Carefully adjust the aqueous phase to pH 6.0–6.5 using 2M NaOH or saturated NaHCO₃.
-
Observation: A white solid should precipitate. This is your crude N-benzyl-L-norleucine.
-
Fate of Impurity: Unreacted L-norleucine remains dissolved in the mother liquor.
-
-
Filtration: Filter the solid. Wash the cake with cold water (2x) to remove trapped L-norleucine.
Step 3: Polishing (Removing Dibenzyl Byproducts)
If the product contains N,N-dibenzyl-L-norleucine (over-alkylation):
-
Trituration: Suspend the dried solid in Hexanes or Diethyl Ether .
-
Sonication: Sonicate for 10 minutes.
-
Filtration: Filter the solid.[2]
Module 3: Troubleshooting & FAQs
Q1: The product is oiling out instead of precipitating at pH 6. What do I do?
Diagnosis: This is usually caused by residual Benzyl Alcohol (a byproduct of benzaldehyde reduction) acting as a solvent, or the presence of residual Methanol/Ethanol. Corrective Action:
-
Re-acidify the mixture to pH 2 with HCl.
-
Extract the aqueous layer extensively with Diethyl Ether (3x). This strips the Benzyl Alcohol.
-
Re-adjust pH to 6.0.
-
If it still oils, scratch the flask with a glass rod or seed with a crystal of pure product. Cooling to 4°C often induces crystallization.
Q2: My yield is low, but the NMR of the crude showed conversion. Where is it?
Diagnosis: The product likely remained in solution during the precipitation step due to excess organic solvent or incorrect pH. Corrective Action:
-
Check the "waste" aqueous mother liquor.
-
Ensure all alcohol (MeOH/EtOH) was removed.
-
Verify the pH is strictly between 6.0 and 6.5.
-
Salting Out: Add NaCl to saturation to the aqueous phase to decrease the solubility of the organic product (Common Ion Effect/Salting Out) and force precipitation.
Q3: I still see unreacted Norleucine in the final product.
Diagnosis: Inefficient washing of the filter cake. Corrective Action:
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (1:1) .
-
Allow to cool slowly. The N-benzyl derivative crystallizes; free Norleucine (highly water-soluble) stays in the supernatant.
Module 4: Visualizing the Workflow
The following diagram illustrates the decision logic for the purification process.
Caption: Figure 1. Logical flow for the isolation of N-benzyl-L-norleucine, highlighting the removal of specific impurities at each phase.
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
- Context: Establishes the standard protocol for reductive amination and the formation of mono- vs.
-
Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. Wiley.
-
Context: The authoritative text on amino acid solubility, zwitterionic behavior, and isoelectric precipitation methods.[1]
-
-
Dangerfield, E. M., et al. (2010).[1][5] "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination." The Journal of Organic Chemistry, 75(16), 5470-5477.[1]
- Context: Discusses pH control during workup to minimize byproduct formation and optimize isol
-
PubChem. "Norleucine - Compound Summary."
Sources
- 1. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 2. reddit.com [reddit.com]
- 3. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 6. lifetein.com [lifetein.com]
- 7. Norleucine - Wikipedia [en.wikipedia.org]
Stability of (2S)-2-(Benzylamino)hexanoic acid under acidic conditions
Welcome to the Technical Support Center for (2S)-2-(Benzylamino)hexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions.
Introduction
This compound, also known as N-benzyl-L-norleucine, is a synthetic amino acid derivative with potential applications in pharmaceutical and chemical research. Understanding its stability profile, particularly in acidic environments commonly encountered during synthesis, formulation, and analytical characterization, is critical for obtaining reliable and reproducible results. This guide addresses frequently asked questions and common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic conditions?
A1: Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the N-benzyl bond. This acid-catalyzed cleavage would result in the formation of L-norleucine and benzylamine. The rate of this degradation is dependent on the acid concentration, temperature, and the specific solvent system used.[1][2][3] While the amide bond in a peptide is susceptible to hydrolysis, the secondary amine in N-benzyl-L-norleucine is generally more stable. However, strong acidic conditions and elevated temperatures can promote this cleavage.
Q2: What are the typical signs of degradation for this compound?
A2: Degradation can be monitored by various analytical techniques. Common indicators include:
-
Chromatographic Analysis (HPLC/UPLC): The appearance of new peaks corresponding to degradation products (e.g., L-norleucine and benzylamine) and a decrease in the peak area of the parent compound.
-
Mass Spectrometry (MS): Detection of ions corresponding to the molecular weights of the expected degradation products.
-
Physical Appearance: While less reliable, changes in the physical appearance of a sample, such as discoloration or changes in solubility, may indicate degradation.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[4] The recommended storage temperature is typically 2-8°C in a tightly sealed container to protect it from moisture and atmospheric oxygen. For solutions, it is advisable to use aprotic solvents or buffered aqueous solutions at a neutral to slightly basic pH if long-term storage is required.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound in acidic environments.
Issue 1: Inconsistent analytical results in HPLC analysis after sample preparation in an acidic mobile phase.
Possible Cause: On-column or in-vial degradation of the analyte due to prolonged exposure to the acidic mobile phase.
Troubleshooting Steps:
-
Minimize Exposure Time: Prepare samples immediately before analysis. Avoid letting samples sit in the autosampler for extended periods.
-
Optimize Mobile Phase pH: If possible, increase the pH of the mobile phase while still achieving adequate chromatographic separation.
-
Use a Cooler Autosampler: If available, set the autosampler temperature to a lower value (e.g., 4°C) to slow down the degradation kinetics.
-
Perform a Time-Course Study: Inject the same sample at different time points (e.g., 0, 2, 4, 8 hours) to assess its stability in the mobile phase.
Issue 2: Low yield during a synthetic step involving the removal of an acid-labile protecting group from a peptide containing a this compound residue.
Possible Cause: Partial cleavage of the N-benzyl group from the this compound residue under the acidic conditions used for deprotection.
Troubleshooting Steps:
-
Use Milder Acidic Conditions: Explore alternative deprotection reagents that are milder than trifluoroacetic acid (TFA), such as using a lower concentration of TFA or a different acid like p-toluenesulfonic acid.[5]
-
Reduce Deprotection Time and Temperature: Optimize the reaction time and perform the deprotection at a lower temperature (e.g., 0°C or room temperature) to minimize the undesired cleavage of the N-benzyl group.[6]
-
Incorporate Scavengers: The addition of scavengers, such as triisopropylsilane (TIS), can help to trap reactive carbocations generated during deprotection and may reduce side reactions.[6]
Issue 3: Unexpected side products observed in mass spectrometry analysis after a reaction performed in a strong acid.
Possible Cause: Acid-catalyzed side reactions beyond the simple cleavage of the N-benzyl group. This could include fragmentation of the hexanoic acid side chain or other unforeseen reactions.
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: Perform a systematic study by exposing this compound to the specific acidic conditions of the reaction (acid type, concentration, temperature, and time) to identify potential degradation products.[7][8][9] This will help in confirming the identity of the unexpected side products.
-
Structural Elucidation: Utilize tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structures of the observed side products.
-
Modify Reaction Conditions: Based on the identified side products, modify the reaction conditions to minimize their formation. This could involve using a different acid, lowering the reaction temperature, or reducing the reaction time.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a typical forced degradation study to assess the stability of this compound in an acidic environment.
Objective: To identify potential degradation products and determine the degradation rate under specific acidic stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
High-purity water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
HPLC or UPLC system with UV or MS detector
-
pH meter
-
Thermostatic water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or a suitable solvent.
-
Stress Sample Preparation:
-
Acidic Condition: To a vial, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Control Sample: Prepare a control sample by diluting the stock solution with high-purity water to the same final concentration.
-
-
Incubation: Place the acidic stress sample and the control sample in a thermostatic bath set to a specific temperature (e.g., 60°C).
-
Time-Point Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization and Dilution: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH. Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound over time.
-
Identify and quantify any new peaks that appear, which correspond to degradation products.
-
Calculate the percentage of degradation at each time point.
-
Data Presentation:
| Time (hours) | This compound (% Remaining) | Degradation Product 1 (% Area) | Degradation Product 2 (% Area) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 3.5 | 1.3 |
| 4 | 90.5 | 6.8 | 2.7 |
| 8 | 82.1 | 12.3 | 5.6 |
| 24 | 65.4 | 25.1 | 9.5 |
Table 1: Example data from a forced degradation study.
Visualizations
Degradation Pathway
Caption: Proposed acid-catalyzed degradation of this compound.
Experimental Workflow
Caption: Workflow for the forced degradation study.
References
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
-
Langg, L., & Jensen, G. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
Klick, S., et al. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines. der DGRA. Retrieved from [Link]
- Lee, Y., et al. (2024, October 23).
-
ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]
- Iwasaki, T., Matsumoto, K., Matsuoka, M., & Miyoshi, M. (1972). Simultaneous Cleavage of N-Tosyl and S-Benzyl Groups in Amino Acid and Peptide by Electrolytic Reduction. Bulletin of the Institute for Chemical Research, Kyoto University, 50(3), 220-225.
-
ResearchGate. (n.d.). Removal of benzyl group and obtaining unprotected amino acid. Retrieved from [Link]
-
OSTI.gov. (2023, April 19). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]
- Kavanagh, P., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(15), 1433-1446.
- G. D'Agostino, et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Zhang, G., et al. (2025, November 20). Biocatalytic Synthesis of N-Protected α-Amino Acids through 1,3-Nitrogen Migration by Nonheme Iron Enzymes. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The most common analytical techniques used for the determination of biogenic amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzyme-catalysed deprotection of N-acetyl and N-formyl amino acids. Retrieved from [Link]
- Perry, M. W. D., et al. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules, 29(3), 711.
- Google Patents. (n.d.). US20080108847A1 - Novel process for the preparation of chiral compounds derived from hexanoic acid esters and intermediates used in the synthesis of chiral2-(bromomethyl).
- Schreiber, J., et al. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology, 10, 809635.
- Sebestik, J., et al. (2016). Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine. Amino Acids, 48(4), 1087-1098.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 3. Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 17345-51-6|(S)-2-(Benzylamino)hexanoic acid|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
Validation & Comparative
Comparative Guide: Chiral HPLC Separation of N-Benzyl-Norleucine Enantiomers
Executive Summary & Strategic Analysis
N-benzyl-L-norleucine is a critical non-proteinogenic amino acid intermediate, often employed in the synthesis of peptidomimetics and protease inhibitors (e.g., HIV or renin inhibitors). Its structural duality—a hydrophobic aliphatic side chain (norleucine) combined with a bulky aromatic N-substitution—presents a unique chromatographic challenge.
Unlike standard amino acids, the N-benzyl group converts the primary amine into a secondary amine, sterically hindering the "tripod" hydrogen bonding required by traditional Crown Ether columns (e.g., Crownpak CR(+)). Therefore, standard protocols for free amino acids fail here.
This guide compares the two most robust methodologies for this separation:
-
Macrocyclic Glycopeptide Antibiotics (Teicoplanin): The preferred method for N-substituted amino acids due to specific ionic and
- recognition sites. -
Immobilized Polysaccharides (Amylose): The versatile alternative, offering high loading capacity and solvent flexibility.
Decision Matrix: Selecting the Stationary Phase
The choice between Teicoplanin and Polysaccharide phases depends on your downstream requirements (e.g., MS compatibility vs. Preparative scale).
Figure 1: Strategic decision tree for column selection based on detection requirements.
Method A: Macrocyclic Glycopeptide (The Specificity Standard)
Column: Chirobiotic T (Teicoplanin bonded to silica) or Chirobiotic TAG (Teicoplanin Aglycone).[1][2][3]
Mechanism: Teicoplanin contains an "aglycone basket" that specifically accommodates the N-substituted group. The secondary amine of N-benzyl-norleucine interacts via ionic bonding with the carboxylate of the CSP, while the benzyl group engages in
Experimental Protocol (Reversed Phase / Polar Ionic Mode)
This method is self-validating because the elution order is consistent for amino acids (L-enantiomers typically elute first or second depending on the specific mobile phase pH, but resolution is generally high).
-
Mobile Phase Preparation:
-
Solvent A: 20 mM Ammonium Acetate (pH 4.1 adjusted with Acetic Acid).
-
Solvent B: Methanol (HPLC Grade).[4]
-
Ratio: 40:60 (A:B) Isocratic.
-
-
Column Parameters:
-
Sample Prep: Dissolve 1 mg/mL in Mobile Phase.
Performance Characteristics:
-
Typical
(Selectivity): 1.3 – 1.8 -
Resolution (
): > 2.5 (Baseline separation) -
Advantages: Fully LC-MS compatible; robust against water content.
Expert Insight: If resolution is insufficient on standard Chirobiotic T, switch to Chirobiotic TAG . The removal of sugar moieties in the TAG version exposes the aglycone "basket," often improving the fit for bulky hydrophobic amino acids like norleucine [1, 3].
Method B: Immobilized Polysaccharide (The Capacity Standard)
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica). Mechanism: The N-benzyl group inserts into the chiral grooves of the amylose polymer. The "immobilized" nature allows the use of non-standard solvents like Dichloromethane (DCM) or Ethyl Acetate to solubilize the hydrophobic N-benzyl derivative.
Experimental Protocol (Normal Phase)
-
Mobile Phase Preparation:
-
Base: n-Hexane / Isopropanol (90:10 v/v).
-
Additive (Critical): Add 0.1% Trifluoroacetic acid (TFA) to suppress ionization of the carboxylic acid.
-
Note: Avoid basic additives (DEA) if the free acid is the target; if separating the ester form, DEA is acceptable.
-
-
Column Parameters:
Performance Characteristics:
-
Typical
(Selectivity): 1.2 – 1.5 -
Resolution (
): > 2.0 -
Advantages: High sample loading capacity (excellent for preparative purification); extremely durable.
Comparative Analysis & Data Summary
The following table synthesizes performance metrics based on structural analogs (N-benzyl-valine/leucine) and specific resin capabilities [1, 2, 4].
| Feature | Method A: Chirobiotic T | Method B: Chiralpak IA | Method C: Crownpak CR(+) |
| Primary Interaction | Ionic + | H-Bonding + | Host-Guest (Tripod) |
| Suitability for N-Benzyl | Excellent (Designed for N-derivatives) | Good (Versatile) | Poor (Steric hindrance) |
| Mobile Phase | MeOH/Water (RP) | Hexane/IPA (NP) | HClO4 (aq) |
| MS Compatibility | High (Volatile buffers) | Low (High alkane content) | No (Perchloric acid) |
| Typical Resolution ( | 2.5 - 4.0 | 2.0 - 3.0 | < 1.0 (Co-elution likely) |
| Sample Solubility | Moderate (in MeOH) | High (can use DCM/THF) | Low (Aqueous only) |
Mechanistic Visualization
Understanding the molecular interaction is vital for troubleshooting. The diagram below illustrates why Method A (Teicoplanin) is superior for this specific analyte.
Figure 2: Mechanistic interaction map. Note the multi-point interaction on Teicoplanin vs. the steric failure on Crown Ethers.
Troubleshooting & Optimization
Problem: Peak Tailing
-
Cause: Non-specific interaction of the free carboxylic acid with silanols.
-
Solution (Method A): Increase buffer concentration to 25mM Ammonium Acetate.
-
Solution (Method B): Ensure TFA is fresh and present at 0.1%.
Problem: Low Solubility
-
Cause: N-benzyl-norleucine is hydrophobic.
-
Solution: Use Chiralpak IA (Immobilized).[6][7] Dissolve sample in 50% DCM/Hexane. Inject small volumes (5 µL). The immobilized phase tolerates the DCM slug without stripping the selector [6].
References
-
Sigma-Aldrich (Merck). Amino Acid and Peptide Chiral Separations: The CHIROBIOTIC T and T2. Retrieved from
-
Long, W. J.[8] (Agilent Technologies). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.[8] (2019).[8][9] Retrieved from
-
Péter, A., et al. Comparison of the separation efficiencies of chirobiotic T and TAG columns in the separation of unusual amino acids. Journal of Chromatography A. (2004). Retrieved from
-
Daicel Corporation. Chiralpak IA: Solvent Versatility and Method Development. Retrieved from
-
Ilisz, I., et al. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of β2- and β3-homoamino acids. Journal of Chromatography A. (2006). Retrieved from
-
De Klerck, K., et al. Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases.[6] Journal of Chromatography A. (2014).[6] Retrieved from
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Comparison of the separation efficiencies of chirobiotic T and TAG columns in the separation of unusual amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. fagg-afmps.be [fagg-afmps.be]
- 7. hplc.eu [hplc.eu]
- 8. agilent.com [agilent.com]
- 9. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
Section 1: Chromatographic Methods: The Gold Standard for High-Resolution Separation
An Objective Guide to Validating Enantiomeric Excess in Synthesized N-Benzyl Amino Acids
For researchers, scientists, and drug development professionals, the stereochemical purity of a molecule is not a trivial detail—it is a critical determinant of its biological activity, safety, and efficacy. N-benzyl amino acids are fundamental chiral building blocks in the synthesis of peptides, pharmaceuticals, and complex natural products. The successful outcome of an asymmetric synthesis is quantified by its enantiomeric excess (ee), a measure of the predominance of one enantiomer over the other.[1] An ee of 100% signifies an enantiomerically pure compound, while a 0% ee indicates a racemic mixture.[1]
This guide provides an in-depth, objective comparison of the primary analytical techniques used to validate the enantiomeric excess of N-benzyl amino acids. We move beyond mere protocols to explore the causality behind methodological choices, ensuring that the data generated is not only accurate but also defensible. Our focus is on creating self-validating systems that provide researchers with the highest degree of confidence in their stereochemical outcomes.
Chromatographic techniques are the cornerstone of chiral analysis, offering unparalleled resolving power. The fundamental principle involves the differential interaction of enantiomers with a chiral environment, leading to their physical separation in time. This can be achieved directly, using a chiral stationary phase, or indirectly, by first converting the enantiomers into diastereomers.
Direct Enantioseparation with Chiral Stationary Phases (CSPs)
The most elegant and widely used chromatographic approach is High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
The Causality of Chiral Recognition: CSPs are packed with a single enantiomer of a chiral selector that is immobilized on a support matrix (e.g., silica). Enantiomers of the analyte pass through the column and form transient, diastereomeric complexes with the CSP. Because these diastereomeric complexes have different interaction energies, one enantiomer is retained longer than the other, resulting in separation.[2] Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for the direct analysis of underivatized amino acids and their derivatives, as they possess ionic groups compatible with a wide range of mobile phases.[3]
Experimental Workflow: Chiral HPLC Method Development
Caption: General workflow for chiral HPLC method development.[4]
Protocol 1: Chiral HPLC Analysis of N-Benzyl-Alanine
-
Column Selection: Astec CHIROBIOTIC® T (teicoplanin-based CSP) is a strong starting point for N-protected amino acids.[3]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Methanol/Acetic Acid/Triethylamine (100/0.02/0.01, v/v/v). The acidic and basic additives are crucial for suppressing free silanols on the silica support and ensuring sharp peak shapes.
-
Sample Preparation: Dissolve the synthesized N-benzyl-alanine in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a racemic standard for comparison and resolution calculation.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the racemic standard first to determine the retention times of both enantiomers and calculate the resolution factor (Rs). An Rs value > 1.7 indicates baseline separation.[2] Subsequently, inject the synthesized sample.
-
Quantification: The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers:
-
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Indirect Separation via Diastereomeric Derivatization
An alternative to a CSP is to react the enantiomeric mixture with a pure, single-enantiomer derivatizing agent. This reaction creates a mixture of diastereomers, which have different physical properties and can be separated on a standard, achiral HPLC column.[5][6]
The Causality of Diastereomer Formation: Enantiomers have identical chemical and physical properties in an achiral environment. By covalently bonding them to a chiral auxiliary, two new molecules are formed: (R-analyte)-(S-reagent) and (S-analyte)-(S-reagent). These are diastereomers and will exhibit different chromatographic behavior on a simple C18 column.
For amino acids, the most renowned chiral derivatizing agent is Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[7][8][9] It reacts with the primary or secondary amine of the amino acid to form stable diastereomeric adducts that are easily detected by UV.[8]
Principle of Diastereomeric Derivatization for Chiral Analysis
Sources
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 6. researchgate.net [researchgate.net]
- 7. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
